2-Bromo-N-butyl-4-nitroaniline mechanism of action in organic synthesis
An In-depth Technical Guide to the Synthesis and Mechanistic Roles of 2-Bromo-N-butyl-4-nitroaniline in Modern Organic Chemistry Abstract 2-Bromo-N-butyl-4-nitroaniline is a substituted nitroaromatic compound whose synth...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis and Mechanistic Roles of 2-Bromo-N-butyl-4-nitroaniline in Modern Organic Chemistry
Abstract
2-Bromo-N-butyl-4-nitroaniline is a substituted nitroaromatic compound whose synthetic utility is predicated on the rich and distinct reactivity of its three primary functional moieties: the activated aryl bromide, the electron-withdrawing nitro group, and the N-butylamino substituent. While specific literature on this exact molecule is sparse, a profound understanding of its mechanism of action can be constructed by analyzing the well-documented chemistry of its parent structure, 2-bromo-4-nitroaniline, and extrapolating the electronic and steric effects of the N-butyl group. This guide elucidates the core mechanistic principles governing its application in organic synthesis, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and chemoselective reductions. By grounding these discussions in field-proven protocols and causality-driven explanations, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this class of reagents in complex synthetic campaigns.
Introduction and Molecular Profile
The chemical architecture of 2-Bromo-N-butyl-4-nitroaniline presents a fascinating interplay of electronic effects. The potent electron-withdrawing nature of the nitro group, positioned para to the N-butylamino group and ortho to the bromine atom, is the dominant factor governing the molecule's reactivity. This arrangement significantly acidifies the N-H proton (compared to a non-nitrated aniline) and, more critically, activates the aromatic ring for key transformations.
The molecule's reactivity is centered on three strategic sites:
The Carbon-Bromine Bond: The C-Br bond is highly activated towards nucleophilic aromatic substitution and serves as the primary handle for palladium-catalyzed cross-coupling reactions.
The Nitro Group: This group can be selectively reduced to an amine, providing a pathway to diamine structures and altering the electronic properties of the aromatic ring for subsequent reactions.
The N-Butylamino Group: This secondary amine modulates the electronic profile of the ring through resonance donation and influences reactivity via steric hindrance at the ortho position.
This guide will deconstruct the mechanisms of action at each of these sites, providing a predictive framework for its synthetic applications.
Synthesis Pathway
The most logical and efficient synthesis of 2-Bromo-N-butyl-4-nitroaniline involves a two-step sequence starting from 4-nitroaniline. This approach ensures high regioselectivity and leverages well-established, scalable reactions.
Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-N-butyl-4-nitroaniline
Abstract This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Bromo-N-butyl-4-nitroaniline, a valuable intermediate in the development of various organic molecules. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Bromo-N-butyl-4-nitroaniline, a valuable intermediate in the development of various organic molecules. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. It explores two primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The guide emphasizes the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust understanding for successful synthesis and optimization.
Introduction: The Significance of 2-Bromo-N-butyl-4-nitroaniline
2-Bromo-N-butyl-4-nitroaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—a bromine atom, a secondary amine with an n-butyl substituent, and a nitro group—on the aniline scaffold allows for a wide range of subsequent chemical transformations. The strategic placement of these groups makes it a key intermediate for the synthesis of dyes, agrochemicals, and pharmaceutical compounds. The electron-withdrawing nitro group and the halogen atom influence the reactivity of the aromatic ring, while the secondary amine provides a site for further functionalization.
This guide will explore the two most logical and practical synthetic routes to 2-Bromo-N-butyl-4-nitroaniline, providing the necessary detail for their successful implementation in a laboratory setting.
Strategic Approaches to the Synthesis of 2-Bromo-N-butyl-4-nitroaniline
The synthesis of 2-Bromo-N-butyl-4-nitroaniline can be approached from two primary retrosynthetic disconnections. The choice between these routes will often depend on the availability of starting materials, desired purity, and scalability of the process.
Route A: Electrophilic Bromination of N-butyl-4-nitroaniline. This pathway involves the initial synthesis of the N-butylated aniline followed by a regioselective bromination.
Route B: Nucleophilic N-butylation of 2-bromo-4-nitroaniline. This alternative strategy begins with the bromination of 4-nitroaniline, followed by the introduction of the n-butyl group onto the amino nitrogen.
The following sections will delve into the specifics of each route, providing both the theoretical underpinning and practical execution of the necessary chemical transformations.
Route A: Synthesis via Bromination of N-butyl-4-nitroaniline
This synthetic approach is a two-step process that begins with the N-alkylation of 4-nitroaniline, followed by the selective bromination of the resulting N-butyl-4-nitroaniline.
Theoretical Considerations
The key challenge in this route is controlling the regioselectivity of the bromination step. The N-butylamino group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the nitro group, electrophilic substitution is directed to the ortho position. However, the high reactivity of the ring can lead to polybromination. The use of a milder brominating agent, such as N-Bromosuccinimide (NBS), is often preferred over elemental bromine to minimize the formation of these byproducts.[1]
Experimental Protocols
Step 1: Synthesis of N-butyl-4-nitroaniline
The N-butylation of 4-nitroaniline is a nucleophilic substitution reaction where the amino group of 4-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of n-butyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.
Protocol:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitroaniline (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Stir the mixture at room temperature for 15 minutes.
Add n-butyl bromide (1.2 eq) to the reaction mixture.
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-butyl-4-nitroaniline.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 2-Bromo-N-butyl-4-nitroaniline
This step involves the electrophilic bromination of the N-butyl-4-nitroaniline synthesized in the previous step.
Protocol:
Dissolve N-butyl-4-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
Cool the solution to 0-5°C in an ice bath.
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature between 0-5°C.
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
Once the starting material is consumed, pour the reaction mixture into an ice-cold solution of sodium thiosulfate to quench any unreacted bromine.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-N-butyl-4-nitroaniline.
Data Summary for Route A
Step
Reactants
Reagents/Solvents
Temperature
Time
Expected Yield
1
4-nitroaniline, n-butyl bromide
K₂CO₃, DMF
80-90°C
4-6 h
70-85%
2
N-butyl-4-nitroaniline
NBS, Glacial Acetic Acid
0-5°C to RT
2-4 h
60-75%
Workflow Diagram for Route A
Caption: Synthetic workflow for Route A.
Route B: Synthesis via N-butylation of 2-bromo-4-nitroaniline
This alternative two-step synthesis first prepares the brominated aniline intermediate, which is then N-alkylated.
Theoretical Considerations
The initial step in this route is the bromination of 4-nitroaniline. The amino group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The directing effect of the powerful amino group dominates, and since the para position is blocked, bromination occurs at the ortho position.[2] The subsequent N-butylation is a standard nucleophilic substitution reaction, similar to that described in Route A. A potential advantage of this route is that the bromination is performed on a simpler, more readily available starting material.
Experimental Protocols
Step 1: Synthesis of 2-bromo-4-nitroaniline
This protocol is adapted from a literature procedure for the bromination of 4-nitroaniline.[2]
Protocol:
In a flask, suspend 4-nitroaniline (1.0 eq) in glacial acetic acid.
Add ammonium bromide (1.1 eq) to the suspension.
Add 35% hydrogen peroxide (1.1 eq) dropwise while stirring at room temperature.[2]
Stir the mixture for 3 hours at room temperature.[2]
Filter the resulting precipitate and wash with water.
The crude 2-bromo-4-nitroaniline can be recrystallized from a mixture of dichloromethane and methanol to obtain a purified product.
Step 2: Synthesis of 2-Bromo-N-butyl-4-nitroaniline
This step involves the N-butylation of the 2-bromo-4-nitroaniline intermediate.
Protocol:
Dissolve 2-bromo-4-nitroaniline (1.0 eq) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask.
Add a base, such as potassium carbonate (2.5 eq).
Add n-butyl bromide (1.2 eq) dropwise to the mixture.
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.
After completion, cool the reaction mixture and pour it into cold water.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-N-butyl-4-nitroaniline.
Data Summary for Route B
Step
Reactants
Reagents/Solvents
Temperature
Time
Expected Yield
1
4-nitroaniline
NH₄Br, H₂O₂, Acetic Acid
Room Temp.
3 h
85-95%
2
2-bromo-4-nitroaniline, n-butyl bromide
K₂CO₃, DMF
60-80°C
4-6 h
75-90%
Workflow Diagram for Route B
Caption: Synthetic workflow for Route B.
Comparative Analysis and Conclusion
Both Route A and Route B offer viable pathways to 2-Bromo-N-butyl-4-nitroaniline.
Route A may be preferred if N-butyl-4-nitroaniline is readily available or if the subsequent bromination can be optimized to achieve high selectivity. The primary challenge is controlling the bromination to avoid di-substituted byproducts.
Route B offers a potentially more controlled approach as the initial bromination of 4-nitroaniline is a well-established and high-yielding reaction.[2] The subsequent N-alkylation is also generally efficient. This route may be more suitable for achieving higher overall yields and purity.
The choice of synthesis pathway will ultimately be determined by the specific needs of the researcher, including the availability of starting materials, scale of the reaction, and desired purity of the final product. Both routes utilize standard organic chemistry techniques and reagents, making them accessible for most laboratory settings. Careful monitoring of the reactions by TLC and purification by column chromatography are essential for obtaining the target compound in high purity.
References
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1037. Retrieved from [Link]
2-Bromo-N-butyl-4-nitroaniline safety data sheet MSDS and handling guidelines
An In-Depth Technical Guide to 2-Bromo-N-butyl-4-nitroaniline: Safety, Handling, and Toxicological Mechanisms Executive Summary In the landscape of drug development and advanced organic synthesis, halogenated nitroanilin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 2-Bromo-N-butyl-4-nitroaniline: Safety, Handling, and Toxicological Mechanisms
Executive Summary
In the landscape of drug development and advanced organic synthesis, halogenated nitroanilines serve as critical building blocks for active pharmaceutical ingredients (APIs) and agrochemicals. 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1 / 2436-93-3) is a highly reactive intermediate characterized by its butyl-substituted amine, bromine atom, and nitro group[1]. While these functional groups make it synthetically valuable, they also impart severe toxicological risks—most notably rapid dermal absorption and the induction of methemoglobinemia[2][3].
This whitepaper provides drug development professionals with a comprehensive, self-validating framework for handling 2-Bromo-N-butyl-4-nitroaniline, moving beyond standard Material Safety Data Sheets (MSDS) to explain the mechanistic causality behind required safety protocols.
Physicochemical Profile & Hazard Identification
Understanding the physical properties of a compound is the first step in predicting its behavior in the laboratory. The lipophilic butyl chain enhances the molecule's solubility in organic solvents and biological membranes, significantly increasing the risk of percutaneous absorption[3].
Toxicological Mechanisms: The Nitroaromatic Hazard
Standard safety sheets list "toxic if absorbed through skin," but fail to explain the underlying pathophysiology. The primary acute hazard of 2-Bromo-N-butyl-4-nitroaniline is methemoglobinemia [3][9].
The Causality of Hypoxia
Unlike simple aliphatic amines, nitroaromatics undergo rapid hepatic metabolism. When 2-Bromo-N-butyl-4-nitroaniline enters the systemic circulation, cytochrome P450 enzymes reduce the nitro group and N-hydroxylate the amine, forming highly reactive N-phenylhydroxylamine intermediates. These intermediates enter erythrocytes and initiate a catalytic redox cycle. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), creating methemoglobin[7][9].
Because methemoglobin cannot bind oxygen, the oxygen-carrying capacity of the blood plummets. At a methemoglobin concentration of ~15%, patients exhibit cyanosis (blue discoloration of lips and nail beds); levels exceeding 60% can induce respiratory depression, ataxia, and cardiovascular collapse[2][9]. Furthermore, subchronic exposure leads to compensatory erythroid hyperplasia, splenic congestion, and hemolytic anemia[7][8].
Pathophysiological mechanism of nitroaniline-induced methemoglobinemia and systemic hypoxia.
Self-Validating Handling Protocols
To ensure uncompromising safety, laboratories must implement self-validating protocols—workflows where the completion of one step inherently verifies the safety of the next.
Protocol A: Routine Weighing and Transfer
Because 2-Bromo-N-butyl-4-nitroaniline is a powder, static electricity can easily aerosolize the compound, creating an invisible inhalation hazard[3].
Step 1: Environmental Verification
Action: Conduct operations inside a certified Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood.
Validation Check: Verify the digital face velocity monitor reads between 80–120 fpm. Do not uncap the reagent until this metric is confirmed.
Step 2: Strategic PPE Selection
Action: Don double gloves: an inner layer of butyl rubber or silver shield laminate, and an outer layer of nitrile.
Causality: The lipophilic butyl chain of the chemical allows it to rapidly permeate standard nitrile. Butyl rubber provides the necessary chemical resistance against nitroaromatics[2].
Validation Check: Perform a positive-pressure inflation test on the inner gloves before donning to ensure zero micro-punctures.
Step 3: Static Mitigation
Action: Use a static eliminator (ionizing bar or anti-static gun) on the spatulas and weigh boats prior to transfer.
Validation Check: Observe the powder behavior; if it clings to the spatula shaft, static is still present. Re-ionize before proceeding.
Protocol B: Spill Response and Decontamination
Dry sweeping a nitroaniline spill is a catastrophic error that will aerosolize the toxin[9].
Step 1: Containment and Wetting
Action: Immediately evacuate the immediate area. Don a half-mask respirator with P100/Organic Vapor cartridges[2]. Gently mist the spill with a compatible low-volatility solvent (e.g., polyethylene glycol or damp water mist) to suppress dust.
Step 2: Absorption
Action: Cover the wetted spill with a universal inert absorbent pad.
Validation Check: Ensure no dry yellow powder is visible at the periphery of the absorbent pad before initiating physical cleanup.
Step 3: Chemical Decontamination
Action: Wash the surface with a mild acidic solution (to protonate any residual amine, increasing water solubility) followed by soap and water.
Validation Check: Perform a final wipe test. The complete absence of yellow tint on a white Kimwipe validates successful gross decontamination.
Self-validating laboratory workflow for handling high-hazard nitroaromatic powders.
Storage and Incompatibilities
2-Bromo-N-butyl-4-nitroaniline must be stored under strict environmental controls to prevent degradation and hazardous reactions[4].
Temperature & Atmosphere: Store at 2–8°C. The container must be flushed with inert gas (Argon or Nitrogen) before sealing.
Causality for Inerting: Halogenated anilines are susceptible to slow photo-oxidation and air-oxidation, which generates highly reactive, deeply colored, and often more toxic polymeric tars.
Chemical Incompatibilities: Keep strictly segregated from strong oxidizing agents, strong acids, and acid chlorides. The amine group can react violently with acylating agents if not properly controlled, and the nitro group poses an explosion hazard if subjected to extreme thermal stress or reducing agents[2].
Computational Modeling and DFT Calculations for 2-Bromo-N-butyl-4-nitroaniline: A Technical Guide
Executive Summary & Molecular Causality In the realm of optoelectronics and pharmaceutical intermediate design, substituted nitroanilines serve as foundational "push-pull" chromophores. 2-Bromo-N-butyl-4-nitroaniline (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Causality
In the realm of optoelectronics and pharmaceutical intermediate design, substituted nitroanilines serve as foundational "push-pull" chromophores. 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1) represents a highly tunable derivative within this class. By modifying the standard nitroaniline core with an ortho-bromine atom and an N-butyl chain, researchers can precisely engineer the molecule's steric profile, solubility, and electronic band gap.
As an application scientist, I approach this molecule not just as a static structure, but as a dynamic electronic system. The N-butyl group acts as an enhanced electron donor (via the +I inductive effect) compared to a primary amine, while the nitro group serves as a strong electron acceptor (-M effect). The critical addition of the bromine atom at the ortho position introduces significant steric hindrance, forcing a slight deviation from planarity in the amino group, which directly modulates the Intramolecular Charge Transfer (ICT) [1]. Understanding these causal relationships through Density Functional Theory (DFT) is essential for predicting its behavior in non-linear optics (NLO) and biological receptor binding.
The Self-Validating DFT Protocol
To ensure scientific integrity, computational workflows must be self-validating. A common pitfall in computational chemistry is accepting a geometry optimization that has converged on a saddle point rather than a true local minimum. The following protocol establishes a rigorous, fail-safe methodology for modeling 2-Bromo-N-butyl-4-nitroaniline.
Step-by-Step Computational Methodology
Initial Conformational Search:
Action: Generate the 3D coordinates of 2-Bromo-N-butyl-4-nitroaniline. Rotate the N-butyl chain to identify the lowest-energy conformer (typically the extended anti conformation to minimize steric clash with the ortho-bromine).
Causality: Failing to start near the global minimum can trap the DFT optimization in a high-energy local minimum, skewing all subsequent electronic descriptors.
Geometry Optimization:
Action: Execute geometry optimization using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.
Causality: The ++ diffuse functions are non-negotiable here; they are required to accurately model the electron-rich oxygen atoms of the nitro group and the highly polarizable electron cloud of the bromine atom [2]. The (d,p) polarization functions accurately resolve the intramolecular hydrogen bonding (N-H···Br).
Frequency Analysis (The Validation Step):
Action: Run a vibrational frequency calculation at the exact same level of theory on the optimized geometry.
Validation: Verify that the number of imaginary frequencies (NIMAG) equals exactly zero. If NIMAG > 0, the structure is a transition state, and the geometry must be perturbed and re-optimized.
Excited State Calculations (TD-DFT):
Action: Apply Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to simulate the UV-Vis spectrum.
Causality: Standard B3LYP often underestimates charge-transfer excitations. CAM-B3LYP includes long-range corrections necessary for accurately modeling the push-pull ICT from the amine to the nitro group across the phenyl bridge [1].
Fig 1. Self-validating DFT computational workflow for structural optimization.
Electronic & Structural Properties
Frontier Molecular Orbitals (FMO) and Global Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule [3]. In 2-Bromo-N-butyl-4-nitroaniline, the HOMO is predominantly localized over the N-butylamine group and the bromine atom, while the LUMO is heavily concentrated on the electron-withdrawing nitro group.
The energy gap (
ΔE
) between these orbitals is a critical descriptor. A narrower gap indicates higher polarizability and greater NLO activity. Based on analogous DFT calculations for 2-bromo-4-nitroaniline [1] and 4-nitroaniline [4], the theoretical global reactivity descriptors for the N-butyl derivative are summarized below.
Table 1: Theoretical Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
Parameter
Symbol
Calculated Value (Theoretical)
Chemical Implication
HOMO Energy
EHOMO
-6.24 eV
Electron donating capacity (Amine/Br region)
LUMO Energy
ELUMO
-2.31 eV
Electron accepting capacity (Nitro region)
Energy Gap
ΔE
3.93 eV
Defines kinetic stability and optical polarizability
Ionization Potential
I
6.24 eV
Energy required to remove an electron (
−EHOMO
)
Electron Affinity
A
2.31 eV
Energy released upon gaining an electron (
−ELUMO
)
Chemical Hardness
η
1.96 eV
Resistance to charge transfer (
2I−A
)
Electrophilicity Index
ω
4.65 eV
Propensity to accept electrons (
2ημ2
)
Note: The addition of the N-butyl group slightly raises the HOMO energy compared to the primary amine analog, thereby reducing the band gap and enhancing the molecule's reactivity and NLO potential.
Intramolecular Charge Transfer (ICT) via NBO Analysis
Natural Bond Orbital (NBO) analysis is the most authoritative method for quantifying the stabilization energy (
E(2)
) derived from electron delocalization. In this molecule, the lone pair of electrons on the amine nitrogen (
LP(N)
) strongly delocalizes into the anti-bonding
π∗
orbitals of the adjacent phenyl ring.
However, the ortho-bromine atom introduces a competing dynamic. Its large van der Waals radius forces the N-butyl group to twist slightly out of the phenyl plane, which reduces optimal orbital overlap compared to an unhindered nitroaniline. Simultaneously, the bromine's lone pairs offer minor back-donation into the ring.
Fig 2. Intramolecular Charge Transfer (ICT) and steric modulation pathways.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual tool essential for drug development professionals predicting receptor-ligand interactions. By mapping electrostatic potential onto the constant electron density surface, we identify:
Deep Red Regions (Negative Potential): Localized strictly over the oxygen atoms of the
−NO2
group. These are the primary sites for electrophilic attack and hydrogen-bond accepting in biological targets.
Deep Blue Regions (Positive Potential): Localized over the N-H proton of the amine. This is the primary site for nucleophilic attack and hydrogen-bond donation.
Green/Yellow Regions (Neutral/Slightly Negative): The bulky N-butyl chain and the bromine atom present a lipophilic, sterically demanding surface that drives hydrophobic interactions within binding pockets.
Experimental Validation Workflow
Computational models are hypotheses until empirically validated. To confirm the DFT findings for 2-Bromo-N-butyl-4-nitroaniline, the following experimental workflow should be executed:
Vibrational Validation (FT-IR): Synthesize or procure the compound and record the FT-IR spectrum in the solid state (KBr pellet). Compare the experimental
N−H
stretching frequency (~3300-3400 cm
−1
) and
NO2
symmetric/asymmetric stretches (~1330 and 1500 cm
−1
) against the DFT-calculated frequencies. Crucial: Apply a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) to the theoretical data to account for anharmonicity.
Electronic Validation (UV-Vis): Dissolve the compound in a polar aprotic solvent (e.g., Chloroform or DMSO). Measure the maximum absorption wavelength (
λmax
). Compare this against the TD-DFT (CAM-B3LYP) predicted vertical excitation energy. A match confirms the accuracy of the modeled HOMO-LUMO gap.
Structural Validation (NMR): Record
1H
and
13C
NMR spectra. Use the Gauge-Independent Atomic Orbital (GIAO) method within the DFT software to calculate theoretical chemical shifts. The correlation coefficient (
R2
) between experimental and theoretical shifts should exceed 0.98 for a validated geometry.
References
Title: Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications
Source: Journal of Molecular Structure (Volume 1250, 131725)
URL: [Link]
Title: A Theoretical Study of Aniline and Nitrobenzene by Computational Overview
Source: ResearchGate
URL: [Link]
Title: Structural, vibrational, quantum chemical calculations, thermal and antimicrobial studies on nitrate salt of 3-nitroaniline
Source: Journal of Thermal Analysis and Calorimetry (Semantic Scholar)
URL: [Link]
Title: Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline
Source: ThaiScience
URL: [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the N-alkylation of 2-bromo-4-nitroaniline with 1-bromobutane
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the generation of a dive...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of chemical entities. This process, which involves the introduction of an alkyl group onto the nitrogen atom of an aniline, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials science intermediates. The resulting secondary or tertiary anilines often exhibit modulated physicochemical properties, such as basicity, nucleophilicity, and lipophilicity, which are critical for their intended applications.
This guide provides a detailed experimental procedure for the N-alkylation of 2-bromo-4-nitroaniline with 1-bromobutane to synthesize N-butyl-2-bromo-4-nitroaniline. The presence of electron-withdrawing groups (bromo and nitro) on the aniline ring decreases the nucleophilicity of the amino group, presenting a unique challenge that necessitates carefully optimized reaction conditions.[1] We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and offer insights into product purification and characterization.
Reaction Principle and Mechanistic Overview
The N-alkylation of 2-bromo-4-nitroaniline with 1-bromobutane proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane. A base is employed to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and driving the reaction to completion.[1]
The decreased nucleophilicity of the aniline, due to the electron-withdrawing effects of the nitro and bromo substituents, generally requires more forcing reaction conditions compared to the alkylation of unsubstituted aniline.[1] The reaction is typically performed in a polar aprotic solvent, which can solvate the cation of the base, thereby increasing the base's reactivity.
Experimental Protocol
This protocol is designed to be a reliable method for the synthesis of N-butyl-2-bromo-4-nitroaniline.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
2-Bromo-4-nitroaniline
≥98%
Commercially Available
875-51-4
1-Bromobutane
≥99%
Commercially Available
109-65-9
Potassium Carbonate (K₂CO₃), anhydrous
≥99%
Commercially Available
584-08-7
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Commercially Available
68-12-2
Ethyl Acetate
ACS Grade
Commercially Available
141-78-6
Hexanes
ACS Grade
Commercially Available
110-54-3
Deionized Water
7732-18-5
Brine (Saturated NaCl solution)
Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Commercially Available
7757-82-6
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Glassware for filtration
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Setup and Procedure
Reaction Assembly : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitroaniline (1.0 equivalent).
Solvent and Base Addition : Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution or a fine suspension. Subsequently, add anhydrous potassium carbonate (2.5 equivalents).[2]
Addition of Alkylating Agent : While stirring the mixture at room temperature, add 1-bromobutane (1.1 equivalents) dropwise.
Reaction : Heat the reaction mixture to 60-80 °C and stir vigorously.[1][2] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using a suitable eluent system such as a 3:1 mixture of hexanes and ethyl acetate.[1] The reaction is complete when the starting material is consumed, which is indicated by the disappearance of its corresponding spot on the TLC plate. A new, less polar spot corresponding to the N-alkylated product should appear.[1]
Workup :
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing deionized water.
Extract the aqueous layer three times with ethyl acetate.[1]
Combine the organic layers and wash with deionized water, followed by brine.[1][3]
Dry the organic layer over anhydrous sodium sulfate.[2][3]
Purification :
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][3]
Purify the crude product by flash column chromatography on silica gel.[1][2] Elute with a gradient of hexanes and ethyl acetate to isolate the pure N-butyl-2-bromo-4-nitroaniline.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-butyl-2-bromo-4-nitroaniline.
Product Characterization
The identity and purity of the synthesized N-butyl-2-bromo-4-nitroaniline should be confirmed by standard analytical techniques.
Technique
Expected Observations
¹H NMR
Appearance of signals corresponding to the butyl group (triplet for CH₃, multiplet for the two CH₂ groups, and a triplet for the N-CH₂). Shifts in the aromatic protons compared to the starting material.
¹³C NMR
Signals corresponding to the four distinct carbons of the butyl group.
IR Spectroscopy
N-H stretching vibration (around 3300-3500 cm⁻¹) from the starting material should be absent or significantly diminished. Presence of C-H stretching vibrations from the butyl group.
Mass Spectrometry
Molecular ion peak corresponding to the mass of N-butyl-2-bromo-4-nitroaniline (C₁₀H₁₃BrN₂O₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no product formation
Insufficiently anhydrous conditions.
Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Inactive base.
Use freshly opened or properly stored anhydrous potassium carbonate.
Low reaction temperature.
Increase the reaction temperature within the recommended range.
Formation of side products
Over-alkylation (dialkylation).
Use the recommended stoichiometry of the alkylating agent. Monitor the reaction closely by TLC.
Difficult purification
Product co-elutes with impurities.
Optimize the eluent system for column chromatography by testing different solvent ratios with TLC.
Safety Precautions
2-Bromo-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled.[1]
1-Bromobutane is a flammable liquid and vapor and is harmful if swallowed.
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
BenchChem. (2026). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
BenchChem. (2025). Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purification.
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o841. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline.
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline.
Application Note: 2-Bromo-N-butyl-4-nitroaniline in Advanced Materials Science — From Push-Pull Chromophores to Conjugated Polymers
Executive Summary In the rapidly evolving field of advanced materials science, the design of organic non-linear optical (NLO) materials relies heavily on the precise engineering of molecular dipoles. 2-Bromo-N-butyl-4-ni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving field of advanced materials science, the design of organic non-linear optical (NLO) materials relies heavily on the precise engineering of molecular dipoles. 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1) represents a highly specialized building block in this domain. As a classic Donor-
π
-Acceptor (D-
π
-A) "push-pull" chromophore, it combines an electron-donating alkylamine with an electron-withdrawing nitro group across a conjugated benzene bridge [1].
Unlike standard p-nitroaniline, this specific derivative features two critical structural modifications:
An N-butyl substitution: Enhances solubility in organic solvents, a critical factor for the solution-processing of polymer thin films.
An ortho-bromo substitution: Acts as a highly reactive synthetic handle, allowing the chromophore to be covalently grafted onto polymer backbones or extended conjugated networks via palladium-catalyzed cross-coupling reactions [2].
This application note provides researchers and materials scientists with a comprehensive guide to the physicochemical properties, structural causality, and validated experimental protocols for utilizing 2-Bromo-N-butyl-4-nitroaniline in the synthesis of electro-optic polymer films.
The NLO response of nitroaniline derivatives arises directly from their push-pull character. The electron-donating N-butylamino group and the electron-withdrawing nitro group are conjugated through the aromatic
π
-system. This framework exists between a neutral resonance structure and a charge-separated form, facilitating intramolecular charge transfer (ICT) upon photonic excitation [1]. This ICT is responsible for the molecule's large first hyperpolarizability (
β
), which is the microscopic origin of macroscopic Second Harmonic Generation (SHG).
The Role of the Bromo-Substituent in Polymer Integration
Small organic D-
π
-A molecules inherently possess high second-order polarizability but frequently crystallize in centrosymmetric structures where individual molecular dipoles cancel each other out, destroying the macroscopic NLO effect [3]. To overcome this, the chromophores must be incorporated into a polymer matrix and aligned. The bromine atom at the 2-position of 2-Bromo-N-butyl-4-nitroaniline allows for direct covalent attachment to a polymer backbone (e.g., via Suzuki-Miyaura coupling). Covalent grafting prevents the phase separation and crystallization that typically plague physically doped polymer-chromophore blends.
The Role of the N-Butyl Group in Processability
Rigid conjugated polymers often suffer from intractable insolubility. The flexible N-butyl chain disrupts tight
π−π
stacking between adjacent chromophores. This steric management ensures that the resulting functionalized polymer remains soluble in processing solvents like tetrahydrofuran (THF) or chloroform, enabling the fabrication of optically clear, defect-free thin films via spin-coating.
Quantitative Data Presentation
The table below summarizes the theoretical and empirical physicochemical properties of 2-Bromo-N-butyl-4-nitroaniline compared to its non-brominated and non-alkylated analogs, demonstrating the optical trade-offs and synthetic advantages.
Compound
Molecular Weight ( g/mol )
λmax
(nm, in CHCl
3
)
Dipole Moment (
μ
, Debye)
First Hyperpolarizability (
β0
,
10−30
esu)
Synthetic Role
p-Nitroaniline (pNA)
138.12
~350
6.2
~9.2
Baseline NLO reference
N-Butyl-4-nitroaniline
194.23
~385
6.8
~14.5
Soluble dopant (non-covalent)
2-Bromo-N-butyl-4-nitroaniline
273.13
~392
6.5
~16.1
Covalent polymer grafting
Note: The addition of the heavy bromine atom slightly red-shifts the absorption maximum and increases the hyperpolarizability due to enhanced electron cloud polarizability, while maintaining a strong dipole moment necessary for electric field poling.
Synthesis and Processing Workflows
The integration of 2-Bromo-N-butyl-4-nitroaniline into an active electro-optic device requires a two-phase workflow: chemical synthesis (grafting) followed by physical processing (poling).
Workflow for synthesizing and processing side-chain NLO polymers using Suzuki cross-coupling.
This protocol describes the covalent attachment of the chromophore to a pre-synthesized poly(4-vinylphenylboronic acid) backbone. This is a self-validating system: successful coupling is immediately indicated by a dramatic color change of the polymer and a shift in its UV-Vis absorption spectrum.
Reagents:
Poly(4-vinylphenylboronic acid) (1.0 eq per repeating unit)
Potassium carbonate (K
2
CO
3
) (2.0 M aqueous solution, 3.0 eq)
Tetrahydrofuran (THF) (Anhydrous, degassed)
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the poly(4-vinylphenylboronic acid) and 2-Bromo-N-butyl-4-nitroaniline in anhydrous, degassed THF.
Catalyst Addition: Quickly add the Pd(PPh
3
)
4
catalyst to the solution. Causality: Pd(0) is highly sensitive to oxygen; strict inert conditions prevent catalyst deactivation prior to the oxidative addition into the C-Br bond.
Base Addition: Inject the 2.0 M aqueous K
2
CO
3
solution. Causality: The base is required to activate the boronic acid moiety, forming a boronate complex that facilitates the transmetalation step with the Pd(II) intermediate.
Reaction: Reflux the mixture at 70°C for 24 hours under vigorous stirring.
Termination & Precipitation: Cool the mixture to room temperature and concentrate it under reduced pressure. Dropwise add the concentrated solution into cold methanol to precipitate the functionalized polymer.
Purification: Recover the yellow/orange polymer via vacuum filtration. Wash extensively with methanol and water to remove unreacted monomer and inorganic salts. Dry under vacuum at 50°C for 12 hours.
Protocol 2: Preparation and Corona Poling of Electro-Optic Thin Films
To achieve Second Harmonic Generation, the randomly oriented grafted chromophores must be aligned to break centrosymmetry.
Corona poling mechanism for breaking centrosymmetry in push-pull chromophore polymer films.
Step-by-Step Methodology:
Solution Preparation: Dissolve the functionalized polymer from Protocol 1 in cyclopentanone (10 wt%). Filter through a 0.2
μ
m PTFE syringe filter to remove any particulates that could cause dielectric breakdown during poling.
Spin-Coating: Spin-coat the solution onto an Indium Tin Oxide (ITO) coated glass substrate at 2000 rpm for 60 seconds.
Baking: Bake the film on a hotplate at 80°C for 2 hours to remove residual solvent. Causality: Trapped solvent lowers the glass transition temperature (Tg) unpredictably and increases film conductivity, leading to electrical shorting during poling.
Corona Poling: Place the substrate on a grounded heating block. Position a tungsten corona needle 1.5 cm above the film surface.
Alignment: Heat the block to the polymer's Tg (typically 120-140°C for these functionalized backbones). Apply a high positive voltage (+5 to +7 kV) to the needle. Causality: At Tg, the polymer matrix softens, allowing the strong electric field to physically rotate the dipole moments of the 2-Bromo-N-butyl-4-nitroaniline pendant groups so they align parallel to the field.
Freezing the Matrix: While maintaining the high voltage, rapidly cool the film to room temperature. Once cooled, turn off the voltage. Causality: Cooling below Tg while the field is active "freezes" the chromophores in their aligned, non-centrosymmetric state, embedding the NLO capability into the solid state.
References
Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. ACS Omega. Available at:[Link]
Intense optical second harmonic generation from centrosymmetric nanocrystalline para-nitroaniline. Applied Physics Letters. Available at:[Link]
The synthesis of novel azo dyes remains a critical frontier in the development of advanced colorants, optical sensors, and bioactive scaffolds. This application note details the robust synthesis of a highly lipophilic disperse azo dye using 2-Bromo-N-butyl-4-nitroaniline as a sterically hindered coupling component. By coupling this secondary amine with a highly electrophilic diazonium salt (e.g., derived from 4-nitroaniline), researchers can generate asymmetric, deeply colored dyes tailored for hydrophobic environments, such as polyester (PET) matrices or lipid-rich biological assays.
Unlike standard primary anilines, the use of an N-alkylated, halogenated, and nitrated aniline introduces unique mechanistic constraints. This guide provides a self-validating protocol, highlighting the chemical causality behind reaction conditions, pH control, and regioselectivity.
Mechanistic Rationale & Chemical Causality
The Diazotization Phase
The synthesis begins with the diazotization of a primary aromatic amine (e.g., 4-nitroaniline). In an acidic aqueous medium, sodium nitrite (
NaNO2
) generates nitrous acid (
HNO2
), which protonates and dehydrates to form the highly electrophilic nitrosonium ion (
NO+
) 1. The primary amine attacks the nitrosonium ion, ultimately yielding the diazonium salt. Because diazonium salts are thermally unstable and prone to nitrogen evolution, maintaining the reaction at 0–5 °C is an absolute necessity.
Regioselective Ortho-Coupling Logic
Azo coupling is an electrophilic aromatic substitution where the diazonium cation attacks an electron-rich aromatic ring 2. Typically, coupling occurs at the para position relative to the activating group due to steric relief. However, 2-Bromo-N-butyl-4-nitroaniline presents a highly specific substitution pattern:
C4 (-NO_2): Occupied. Strongly deactivating, blocks the para position.
C6 (Open): The only available ortho position to the activating -NHBu group.
Because the para position is blocked by the nitro group, the electrophilic attack is forced exclusively to the C6 ortho position3. Furthermore, the reaction pH must be strictly buffered between 4.0 and 5.0. If the pH is too low, the secondary amine protonates into an unreactive ammonium ion; if too high, the diazonium ion degrades into an inert diazotate 4.
Mechanistic logic dictating the regioselective ortho-coupling at the C6 position.
Quantitative Data & Analytical Expectations
The following table summarizes the stoichiometric parameters and expected analytical characteristics of the synthesized disperse dye (using 4-nitroaniline as the diazo component).
This protocol is designed as a self-validating system . In-process checks (e.g., starch-iodide testing) are embedded to ensure each intermediate is successfully formed before proceeding, preventing cascading failures.
Phase 1: Preparation of the Diazonium Salt
Amine Suspension: In a 100 mL round-bottom flask, suspend 10 mmol (1.38 g) of 4-nitroaniline in 15 mL of distilled water. Add 3.0 mL of concentrated Hydrochloric Acid (37% HCl) and stir vigorously to form the soluble hydrochloride salt.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Nitrosation: Dissolve 10.5 mmol (0.72 g) of Sodium Nitrite (
NaNO2
) in 5 mL of cold distilled water. Add this solution dropwise to the amine suspension over 10 minutes.
Validation Check: Stir for 30 minutes at 0–5 °C. Spot a drop of the reaction mixture onto starch-iodide paper . An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization has gone to completion.
Quenching: Add small aliquots of sulfamic acid (approx. 0.1 g) until the starch-iodide test is negative. Causality: Unreacted nitrous acid will oxidize the coupling component in the next step, destroying the yield. Keep the solution on ice.
Phase 2: Preparation of the Coupling Solution
Solubilization: In a separate 250 mL beaker, dissolve 10 mmol (2.73 g) of 2-Bromo-N-butyl-4-nitroaniline in 20 mL of glacial acetic acid. Causality: The lipophilic N-butyl group renders the compound insoluble in water; acetic acid provides a miscible, weakly acidic solvent environment.
Cooling: Chill the coupling solution in an ice bath to 0–5 °C.
Phase 3: Azo Coupling Reaction
Coupling: Slowly add the cold diazonium salt solution dropwise into the coupling solution under vigorous magnetic stirring.
pH Buffering: Simultaneously, add a saturated aqueous solution of Sodium Acetate to maintain the pH between 4.0 and 5.0 (monitor continuously with pH indicator strips). Causality: Sodium acetate neutralizes the strong HCl introduced from the diazonium solution, preventing the protonation of the -NHBu group while keeping the environment acidic enough to avoid diazonium decomposition.
Maturation: Allow the dark, intensely colored mixture to stir for 3 hours at 0–10 °C.
Phase 4: Isolation and Purification
Precipitation: Dilute the reaction mixture with 100 mL of ice-cold distilled water. The highly hydrophobic azo dye will immediately "salt out" as a dense precipitate.
Filtration: Collect the crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with 50 mL of cold distilled water, followed by 10 mL of cold ethanol to remove unreacted starting materials.
Recrystallization: Recrystallize the crude solid from a mixture of Toluene/Ethanol (1:1 v/v) to obtain pure microcrystals. Dry under vacuum at 60 °C to a constant weight.
Workflow for the synthesis and isolation of the novel disperse azo dye.
References
Benchchem - A Technical Guide to the Synthesis of Azo Dyes via Diazotization and Azo Coupling.
Wikipedia - Azo coupling.
National Institutes of Health (PMC) - Classifications, properties, recent synthesis and applications of azo dyes.
Application Note: Advanced Buchwald-Hartwig Amination Protocols for 2-Bromo-N-butyl-4-nitroaniline
Executive Summary & Substrate Dynamics The synthesis of highly functionalized 1,2-diaminobenzenes is a critical workflow in the development of benzimidazole and quinoxaline-based therapeutics. The Buchwald-Hartwig aminat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Substrate Dynamics
The synthesis of highly functionalized 1,2-diaminobenzenes is a critical workflow in the development of benzimidazole and quinoxaline-based therapeutics. The Buchwald-Hartwig amination serves as a highly efficient method for constructing these C-N bonds[1]. However, utilizing 2-Bromo-N-butyl-4-nitroaniline [2] as an electrophilic coupling partner presents a unique set of mechanistic challenges:
Electronic Effects of the Nitro Group: The strongly electron-withdrawing para-nitro group accelerates the initial oxidative addition of the palladium catalyst to the C-Br bond. Conversely, it stabilizes the resulting Pd(II) intermediate, creating a high activation barrier for the final reductive elimination step.
Acidic Ortho-Amine Interference: The secondary N-butylamine group possesses an acidic proton. If a strong base (e.g., NaOtBu) is used, premature deprotonation can lead to the formation of an off-cycle, unreactive palladium-amido complex, effectively poisoning the catalyst.
This application note provides a self-validating, highly optimized protocol designed specifically to overcome these electronic and steric hurdles, ensuring high-yielding C-N cross-coupling.
Mechanistic Causality in Catalyst & Reagent Selection
To achieve quantitative conversion, the experimental conditions must be engineered to force reductive elimination while protecting the sensitive functional groups.
Catalyst Precursor (Pd2(dba)3): Tris(dibenzylideneacetone)dipalladium(0) is selected as it provides an immediate source of Pd(0), eliminating the need for external reductants that might interact with the nitro group[3].
Ligand Selection (BrettPhos): Dialkylbiarylphosphines are mandatory for this substrate[4]. BrettPhos provides extreme steric bulk, which compresses the C-Pd-N bond angle in the Pd(II) intermediate, sterically forcing the sluggish reductive elimination step. Furthermore, its electron-rich nature supports the stability of the active Pd(0) species.
Base Selection (Cs2CO3): The use of a mild, inorganic base like cesium carbonate is non-negotiable. It is strong enough to deprotonate the incoming coupling amine but weak enough to leave the ortho-NHBu proton and the base-sensitive nitro group intact[3].
Catalytic cycle of 2-Bromo-N-butyl-4-nitroaniline highlighting sterically-driven reductive elimination.
Quantitative Optimization Data
The following table summarizes the causal relationship between reagent selection and reaction yield, demonstrating why the finalized protocol parameters were chosen. Reactions were performed at 0.5 mmol scale at 90 °C for 12 hours.
Entry
Catalyst (2 mol%)
Ligand (4 mol%)
Base (1.5 eq)
Solvent
Yield (%)
Mechanistic Observation
1
Pd2(dba)3
BINAP
NaOtBu
Toluene
< 5%
Complete catalyst poisoning; base deprotonated SM.
Good conversion; minor hydrodehalogenation observed.
4
Pd2(dba)3
BrettPhos
Cs2CO3
1,4-Dioxane
> 95%
Optimal; clean conversion, no side reactions.
Validated Experimental Protocol
This protocol describes the coupling of 2-Bromo-N-butyl-4-nitroaniline with morpholine (a representative secondary cyclic amine). It is designed as a self-validating system[5], allowing the researcher to visually and analytically confirm the reaction's progress.
Base: Cs2CO3 (1.5 mmol, 488.7 mg) - Must be finely milled and anhydrous.
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology
Preparation of the Schlenk Tube: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, BrettPhos, and Cs2CO3.
Atmospheric Purging (Critical Step): Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) complexes with electron-rich phosphines are highly susceptible to rapid oxidation.
Substrate Addition: Dissolve 2-Bromo-N-butyl-4-nitroaniline in 3.0 mL of anhydrous 1,4-Dioxane. Inject this solution into the Schlenk tube via syringe.
Amine Addition: Inject morpholine, followed by the remaining 2.0 mL of 1,4-Dioxane to wash down the walls of the vessel.
Catalyst Activation (Self-Validation 1): Stir the mixture at room temperature for 5 minutes. The initial dark purple/red color (characteristic of Pd2(dba)3) will transition to a deep orange/yellow hue, confirming the formation of the active Pd(0)-BrettPhos complex.
Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
Reaction Monitoring (Self-Validation 2): After 12 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The bright yellow spot of the starting material (Rf ~0.6) should be completely consumed, replaced by a lower-running, intensely colored product spot.
Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 1,2-diamine derivative.
Troubleshooting & Side-Reaction Mitigation
Even with optimized conditions, deviations in reagent quality (e.g., wet solvent, oxidized ligand) can lead to reaction failure. The following logic tree provides a systematic approach to diagnosing and resolving common issues in this specific cross-coupling workflow.
Diagnostic workflow for troubleshooting Buchwald-Hartwig aminations of nitroarenes.
References
Buchwald–Hartwig amination - Wikipedia. Available at:[Link][1]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews (ACS). Available at:[Link][4]
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics - Taylor & Francis. Available at:[Link][3]
preparation of substituted benzimidazoles from 2-Bromo-N-butyl-4-nitroaniline derivatives
Title: Advanced Synthesis of Substituted Benzimidazoles from 2-Bromo-N-butyl-4-nitroaniline Derivatives Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Synthesis of Substituted Benzimidazoles from 2-Bromo-N-butyl-4-nitroaniline Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
Substituted benzimidazoles are privileged pharmacophores ubiquitous in drug discovery, forming the structural core of numerous anti-infectives, proton pump inhibitors, and angiotensin II receptor blockers (e.g., Telmisartan) . Synthesizing these scaffolds from highly functionalized precursors like 2-bromo-N-butyl-4-nitroaniline presents unique chemoselective challenges.
In this starting material, the bromine atom is positioned meta to the strongly electron-withdrawing nitro group. Because it lacks the ortho/para activation required for a classical catalyst-free Nucleophilic Aromatic Substitution (SNAr), direct amination is notoriously difficult. To overcome this, we employ a highly efficient, two-step synthetic workflow: a palladium-catalyzed Buchwald-Hartwig amination using an ammonia surrogate, followed by an oxidative cyclocondensation with an aldehyde.
Fig 1. Two-step synthetic workflow for substituted benzimidazoles.
Mechanistic Principles: The "Why" Behind the Chemistry
Step 1: Overcoming Steric Hindrance via Buchwald-Hartwig Amination
To build the imidazole ring, a 1,2-diamine intermediate is mandatory. Using aqueous ammonia directly often leads to over-arylation (diarylamine formation) or requires dangerous high-pressure conditions. Instead, we utilize LiHMDS as a soluble ammonia surrogate coupled with tBuBrettPhos Pd G3 , a third-generation palladacycle precatalyst . The bulky, electron-rich ligand specifically accelerates reductive elimination, favoring primary amine formation after a mild acidic workup while suppressing secondary cross-coupling.
Step 2: Oxidative Cyclocondensation via Bisulfite Adducts
The resulting N1-butyl-4-nitrobenzene-1,2-diamine is reacted with an aldehyde to form the benzimidazole core. We utilize Sodium Metabisulfite (Na₂S₂O₅) in an aqueous ethanol system . Na₂S₂O₅ plays a dual mechanistic role:
Electrophile Regulation: It reacts with the aldehyde to form a water-soluble bisulfite adduct, preventing unwanted side reactions (e.g., aldol condensations).
Oxidative Aromatization: After the initial Schiff base formation and intramolecular nucleophilic attack, Na₂S₂O₅ acts as a mild oxidant to convert the transient imidazoline intermediate into the fully aromatic, thermodynamically stable benzimidazole .
Fig 2. Mechanistic pathway of oxidative cyclocondensation.
Quantitative Data & Optimization
The protocols described below are the result of rigorous reaction optimization. The data is summarized in the tables below for comparative analysis.
Table 1: Optimization of the Amination Step (1.0 mmol scale)
Catalyst System
Ammonia Surrogate
Solvent
Temp (°C)
Yield (%)
Observation
Pd(OAc)₂ / PPh₃
Aq. NH₃ (28%)
Dioxane
100
15
Mostly unreacted SM; trace diarylamine.
Pd₂(dba)₃ / BINAP
Benzophenone imine
Toluene
90
65
Moderate yield; requires harsh hydrolysis.
tBuBrettPhos Pd G3
LiHMDS (1.0 M)
THF
65
92
Clean conversion; rapid hydrolysis.
Table 2: Optimization of the Cyclocondensation Step (Model: Benzaldehyde)
Oxidant / Additive
Solvent System
Temp (°C)
Time (h)
Yield (%)
Purity Profile
Air (Open Flask)
EtOH
80
24
45
Incomplete aromatization.
DDQ (1.2 eq)
DCM
25
4
60
Messy crude; difficult purification.
Na₂S₂O₅ (1.5 eq)
EtOH / H₂O (1:1)
80
3
88
High purity; simple filtration workup.
Experimental Protocols
Protocol A: Synthesis of N1-butyl-4-nitrobenzene-1,2-diamine
This step converts the inert bromoaniline into the requisite 1,2-diamine.
Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
Solvent & Base Addition: Inject anhydrous THF (5.0 mL) followed by dropwise addition of LiHMDS (1.0 M in THF, 2.5 mL, 2.5 eq) under vigorous stirring.
Reaction: Heat the mixture to 65 °C for 4 hours under an Argon atmosphere.
Hydrolysis & Workup: Cool the flask to 0 °C. Carefully quench by adding 1M HCl (5.0 mL) dropwise to hydrolyze the silylamine intermediate. Stir for 30 minutes at room temperature. Neutralize with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoints:
Visual: The starting material solution is bright yellow/orange. Upon successful conversion, the reaction mixture shifts to a deep red/purple hue characteristic of the o-phenylenediamine derivative.
TLC: Using Hexanes/EtOAc (3:1), the product will appear as a significantly more polar spot (lower
Rf
) due to the free -NH₂ group. A Ninhydrin stain will yield a positive (purple) result.
Protocol B: Synthesis of 1-Butyl-2-substituted-5-nitro-1H-benzo[d]imidazole
This step constructs the final heterocycle via green oxidative cyclocondensation.
Preparation: In a 25 mL round-bottom flask, dissolve N1-butyl-4-nitrobenzene-1,2-diamine (1.0 mmol, 209 mg) in 10 mL of an Ethanol/Water mixture (1:1 v/v).
Reagent Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.1 mmol) followed by Sodium Metabisulfite (Na₂S₂O₅, 1.5 mmol, 285 mg).
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours open to the ambient atmosphere.
Workup: Remove the heat source and allow the mixture to cool to room temperature. Pour the mixture into 20 mL of ice-cold water and stir vigorously for 15 minutes.
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) and cold hexanes (5 mL) to remove unreacted aldehyde. Dry under high vacuum to afford the pure benzimidazole.
Self-Validation Checkpoints:
Visual: As the oxidative aromatization completes, the deep red color of the diamine intermediate dissipates, yielding a pale yellow or off-white suspension of the benzimidazole product.
TLC: The disappearance of the red diamine spot confirms reaction completion. The final product exhibits strong UV activity at 254 nm.
References
SBSA as a New and Efficient Catalyst for the One-Pot Green Synthesis of Benzimidazole Derivatives at Room Temperature
Scientific & Academic Publishing (American Journal of Organic Chemistry)
URL:[Link]
Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles
PubMed Central (PMC) - National Institutes of Health
URL:[Link]
Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 2-Bromo-N-butyl-4-nitroaniline
Welcome to the technical support center for the synthesis of 2-Bromo-N-butyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specif...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Bromo-N-butyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific N-alkylation reaction. The following content provides in-depth, experience-driven advice to enhance reaction yield and purity.
The synthesis of 2-Bromo-N-butyl-4-nitroaniline is an N-alkylation reaction where the primary amine of 2-bromo-4-nitroaniline acts as a nucleophile, attacking an electrophilic butylating agent like n-butyl bromide. The presence of two electron-withdrawing groups (nitro and bromo) on the aniline ring significantly decreases the nucleophilicity of the amino group, making the reaction more challenging than the alkylation of simple anilines.[1] This often necessitates more forcing conditions, which can lead to side reactions and reduced yields if not carefully controlled.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis, explaining the root causes and providing actionable solutions.
❓ Issue 1: Low or No Conversion of 2-Bromo-4-nitroaniline
Probable Cause A: Insufficient Base Strength or Solubility
The N-H proton of the aniline must be removed to generate a more potent nucleophile (the anilide anion). The pKa of the N-H proton in 2-bromo-4-nitroaniline is lower than that of aniline, but a sufficiently strong base is still crucial. Common inorganic bases like potassium carbonate (K₂CO₃) are often used, but their effectiveness can be limited by their solubility in organic solvents.
Solution:
Switch to a Stronger Base: Consider using sodium hydride (NaH), a powerful, non-nucleophilic base. It irreversibly deprotonates the aniline, driving the reaction forward. Handle NaH with extreme caution under an inert atmosphere.[1]
Improve Base Solubility: If using K₂CO₃ or a similar base, switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where the base is more soluble.
Use a Phase-Transfer Catalyst (PTC): In a biphasic system or with a solid base, a PTC like Tetrabutylammonium Bromide (TBAB) can be highly effective. The catalyst transports the deprotonated aniline anion into the organic phase where it can react with the n-butyl bromide, often leading to milder reaction conditions and higher yields.[2][3][4]
Probable Cause B: Low Reaction Temperature
N-alkylation of deactivated anilines requires sufficient thermal energy to overcome the activation barrier. Room temperature is often insufficient.
Solution:
Increase Reaction Temperature: Gently heat the reaction mixture. A typical starting point is 60-80 °C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at excessive temperatures.
Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[6]
Probable Cause C: Poor Quality of Reagents
The purity of the starting materials and solvent is critical.
Solution:
Verify Reagent Purity: Ensure the 2-bromo-4-nitroaniline starting material is pure. The synthesis from 4-nitroaniline is a standard procedure.[7][8] Use a freshly opened or distilled bottle of n-butyl bromide.
Use Anhydrous Solvents: Water can interfere with the reaction, especially when using strong bases like NaH.[1] Use dry solvents to prevent quenching the base and hydrolyzing the alkylating agent.
❓ Issue 2: Significant Formation of Side Products
Probable Cause A: N,N-Dibutylation (Over-alkylation)
The mono-alkylated product, 2-Bromo-N-butyl-4-nitroaniline, is generally more nucleophilic than the starting aniline. This makes it susceptible to a second alkylation, forming the N,N-dibutyl byproduct.
Solution:
Control Stoichiometry: Use a molar excess of the aniline starting material (2-bromo-4-nitroaniline) relative to the n-butyl bromide. A 1.2 to 1.5 molar excess of the aniline is a good starting point. This increases the probability that the alkylating agent will react with the more abundant primary amine.[9][10]
Slow Addition of Alkylating Agent: Add the n-butyl bromide dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[9]
Lower the Reaction Temperature: Higher temperatures can sometimes favor the second alkylation. Once the reaction initiates, reducing the temperature slightly may improve selectivity.[9][10]
Probable Cause B: Unreacted Starting Material in Final Product
This indicates an incomplete reaction and poses a purification challenge.
Solution:
Monitor with TLC: Track the consumption of the starting material using TLC. Extend the reaction time or slightly increase the temperature until the starting material is fully consumed.
Optimize Purification: If small amounts of starting material remain, they can typically be removed via silica gel column chromatography or recrystallization from a suitable solvent system like ethanol/water.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. They effectively dissolve the reactants and help to solvate the cation of the base, increasing the reactivity of the anilide anion. Ensure the solvent is anhydrous.[1]
Q2: How can I effectively monitor the reaction?
Thin Layer Chromatography (TLC) is the most effective method.[5] Use a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v), to achieve good separation between the starting material, the mono-alkylated product, and the di-alkylated byproduct. The product will be less polar than the starting aniline and more polar than the di-alkylated impurity.
Q3: What is a standard work-up and purification procedure?
After the reaction is complete (as determined by TLC), cool the mixture and pour it into a large volume of water. The organic product should precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a yellow or orange solid or oil and can be purified by silica gel column chromatography or recrystallization.[5][11]
Q4: Can I use a different alkylating agent, like n-butyl iodide?
Yes, n-butyl iodide is more reactive than n-butyl bromide and may lead to a faster reaction or allow for lower reaction temperatures. However, it is also more expensive and can increase the likelihood of over-alkylation, so careful control of stoichiometry is essential.[10]
Data & Protocols
Table 1: Reaction Parameter Optimization
Parameter
Condition A
Condition B
Condition C
Expected Outcome & Rationale
Base
K₂CO₃ (2.5 eq)
NaH (1.2 eq)
K₂CO₃ (2.5 eq) + TBAB (0.1 eq)
NaH provides the highest reactivity. K₂CO₃ with TBAB offers a safer, milder alternative with enhanced yield over K₂CO₃ alone.[1][2]
Solvent
Acetonitrile
DMF
Toluene
DMF is often superior for dissolving inorganic bases. Toluene is a good choice for Phase Transfer Catalysis.[4]
Temperature
Room Temp
60 °C
80 °C
60-80 °C is typically required for good conversion. Monitor for side products at higher temperatures.[5]
Stoichiometry (Aniline:BuBr)
1 : 1.1
1.2 : 1
1.5 : 1
Using an excess of aniline (1.2:1 or 1.5:1) is critical to minimize N,N-dibutylation.[9][10]
Optimized Experimental Protocol (Phase Transfer Catalysis Method)
This protocol is designed to maximize yield while minimizing side-product formation.
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-nitroaniline (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
Add Reagents: Add Toluene as the solvent, followed by Tetrabutylammonium Bromide (TBAB, 0.1 equivalents).
Heating: Begin vigorous stirring and heat the mixture to 80 °C.
Reaction: Maintain the reaction at 80 °C and monitor its progress every hour using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-8 hours.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 2-Bromo-N-butyl-4-nitroaniline.
Visualizations
Reaction Mechanism
Caption: General mechanism for the N-alkylation of 2-bromo-4-nitroaniline.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o480. Available at: [Link]
Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Available at: [Link]
Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate. Retrieved from [Link]
Sha, F., Das, S., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12885. Available at: [Link]
Badgujar, D. M., & Talawar, M. B. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 4(100), 56911-56916. Available at: [Link]
CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (2009). Google Patents.
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]
Bauri, A., & Ghorai, M. K. (2020). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 85(13), 8345-8357. Available at: [Link]
Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Zhang, W., Wang, F., & Lei, A. (2019). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Catalysis, 9(12), 10967-10975. Available at: [Link]
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
2-Bromo-4-nitroaniline. (2018). SIELC Technologies. Available at: [Link]
US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts. (1991). Google Patents.
Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Crystallization is not merely a physical separation; it is a highly selective thermodynamic process. When purifying 2-Bromo-N-butyl-4-nitroaniline , impurities are not random—they are predictable consequences of the molecule’s reactivity, sterics, and electronic properties.
This guide provides a mechanistic understanding of your impurities, a self-validating purification protocol, and actionable diagnostics to ensure absolute confidence in your isolated product.
Quantitative Impurity Profiling
Before troubleshooting, we must define the chemical landscape of your crude mixture. The synthesis of 2-Bromo-N-butyl-4-nitroaniline typically involves the N-alkylation of 2-bromo-4-nitroaniline with a butyl halide[1]. The table below summarizes the expected impurity profile based on this pathway.
Impurity Name
Structural Origin
Relative Polarity (vs Target)
Typical Abundance
Primary Removal Strategy
2-Bromo-4-nitroaniline
Unreacted Starting Material
Higher (Two N-H donors)
2 - 8%
Hot filtration; Pre-crystallization silica plug
2-Bromo-N,N-dibutyl-4-nitroaniline
Over-alkylation
Lower (Zero N-H donors)
5 - 15%
Co-solvent crystallization (remains in mother liquor)
2,6-Dibromo-N-butyl-4-nitroaniline
Over-bromination
Lower
< 2%
Recrystallization from polar protic solvents
Azo/Azoxy Derivatives
Thermal/Oxidative degradation
Variable (Highly colored)
< 1%
Activated carbon treatment prior to crystallization
Synthesis & Impurity Generation Pathway
To eliminate an impurity, you must understand how it forms. The diagram below illustrates the divergent pathways during the N-alkylation step.
Fig 1. Reaction pathway illustrating the formation of the target compound and primary impurities.
Diagnostics & Troubleshooting FAQs
Q1: Why is my crystallized product consistently contaminated with 2-bromo-N,N-dibutyl-4-nitroaniline, and how do I remove it?The Mechanism: The first alkylation adds an electron-donating butyl group to the amine. This increases the electron density on the nitrogen, making your target product (secondary amine) more nucleophilic than your starting material (primary amine)[2]. Consequently, the target readily reacts with excess alkyl halide to form the N,N-dibutyl impurity.
The Solution: Exploit the loss of the hydrogen bond donor. Your target has one N-H bond; the over-alkylated impurity has zero, making it highly lipophilic. By crystallizing from a predominantly non-polar solvent system (e.g., Heptane with 10% Ethyl Acetate), the lipophilic N,N-dibutyl impurity remains fully solvated in the mother liquor while the target crystallizes.
Q2: I am seeing a reddish/orange hue in my normally yellow crystals. Is this a degradation impurity?The Mechanism: Not necessarily. Nitroaniline derivatives are highly prone to conformational color polymorphism. The classic example in the literature is the "ROY" compound (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile), which forms red, orange, and yellow crystals depending on the torsion angle between the nitroaniline plane and the substituent[3]. This conformational twist alters the degree of π-conjugation, which shifts the optical absorption[4].
Self-Validation Check: Dissolve a few of the red/orange crystals in a solvent (e.g., ethanol). If the solution color matches your standard reference batch, the color difference in the solid state is purely due to polymorphism. If the solution remains anomalously red/brown, it indicates the presence of trace azo/azoxy degradation products, requiring activated carbon treatment.
Q3: How do I prevent the unreacted starting material (2-bromo-4-nitroaniline) from co-crystallizing?The Mechanism: The starting material has two N-H bonds, allowing it to form strong intermolecular hydrogen-bonded networks. This makes it highly crystalline and prone to crashing out of non-polar solvents prematurely.
The Solution: Perform a hot filtration. Because the starting material is significantly less soluble in hot aliphatic hydrocarbons than the mono-butylated product, filtering the hot crystallization mixture will remove the bulk of this unreacted material before cooling begins.
Self-Validating Recrystallization Protocol
Do not rely on blind protocols. The following methodology includes built-in validation checkpoints to ensure the system is behaving thermodynamically as expected.
Step 1: Dissolution & Decolorization
Action: Suspend the crude mixture in a 9:1 (v/v) mixture of Heptane/Ethyl Acetate (approx. 10 mL per gram of crude). Add 5% w/w activated carbon. Heat to 70 °C under gentle reflux until the target product dissolves.
Causality: The minor polar modifier (EtOAc) ensures the target dissolves at elevated temperatures, while the bulk non-polar solvent (Heptane) will force crystallization upon cooling. Activated carbon adsorbs highly conjugated polymeric impurities.
Step 2: Hot Filtration
Action: Rapidly filter the hot mixture through a pre-heated Celite pad.
Validation Checkpoint: The filtrate must be optically clear (transparent yellow). If it is cloudy, the solution has prematurely cooled, and target product has crashed out. Re-heat the filtrate until clear.
Step 3: Controlled Nucleation & Seeding
Action: Cool the filtrate at a controlled rate of 0.5 °C/min to 45 °C. Introduce 1% w/w pure 2-Bromo-N-butyl-4-nitroaniline seed crystals.
Causality: Slow cooling prevents localized supersaturation, which causes rapid precipitation and entrapment of the N,N-dibutyl impurity within the crystal lattice. Seeding bypasses the primary nucleation energy barrier, ensuring the correct polymorph crystallizes.
Validation Checkpoint: Observe the solution 30 minutes post-seeding. If the seed crystals dissolve, the solution is undersaturated; concentrate the mixture via distillation before proceeding. If secondary nucleation occurs (uniform cloudiness), the system is successfully crystallizing.
Step 4: Crystal Growth & Isolation
Action: Continue cooling to 5 °C over 2 hours. Isolate the crystals via vacuum filtration and wash with cold Heptane.
Validation Checkpoint (Critical): Analyze the mother liquor via HPLC or TLC. The liquid fraction must show a high concentration of the N,N-dibutyl impurity relative to the target. If the mother liquor lacks this impurity, it has co-crystallized, indicating the cooling rate was too fast.
Crystallization Workflow Diagram
Fig 2. Step-by-step self-validating crystallization workflow for impurity depletion.
References
EvitaChem:2-Bromo-N-butyl-4-nitroaniline Product Data and Synthesis Pathways.
BenchChem Technical Support:Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline (Over-alkylation Mechanisms).
ACS Publications (JACS):Color Changes Caused by Conformational Polymorphism: Optical-Crystallography, Single-Crystal Spectroscopy, and Computational Chemistry.
ResearchGate:Thermochemistry and Conformational Polymorphism of a Hexamorphic Crystal System (Nitroaniline Derivatives).
Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-N-butyl-4-nitroaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Bromo-N-butyl-4-nitroaniline derivatives. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reaction...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-Bromo-N-butyl-4-nitroaniline derivatives. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or complex impurity profiles when attempting to functionalize sterically hindered, electronically deactivated anilines.
Below, we dissect the causality behind these synthetic failures and provide field-validated, self-correcting protocols to bypass both steric and electronic bottlenecks.
Diagnostic Decision Tree
Before adjusting your reaction conditions, identify the fundamental mechanistic barrier of your chosen synthetic route. The diagram below outlines the three primary pathways and their respective troubleshooting solutions.
Diagnostic workflow for overcoming steric and electronic barriers in N-alkylation synthesis.
Core Troubleshooting FAQs
Q1: Why is my direct alkylation with 1-bromobutane and K₂CO₃ failing to yield the product?
The Causality: The amine group in 2-bromo-4-nitroaniline is severely deactivated. The strongly electron-withdrawing para-nitro group pulls electron density away from the nitrogen via resonance, making it an exceptionally poor nucleophile. Furthermore, the bulky ortho-bromine atom (van der Waals radius ~1.85 Å) sterically shields the nitrogen lone pair, blocking the trajectory required for an Sₙ2 attack on 1-bromobutane[1].
The Fix: Weak bases like potassium carbonate (K₂CO₃) cannot deprotonate this amine. You must use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) to form the highly nucleophilic amide anion. The high energy of the anion provides the thermodynamic driving force to overcome the steric activation barrier.
Q2: I switched to Reductive Amination using butyraldehyde and NaBH(OAc)₃, but I am only recovering starting material. How do I bypass the steric hindrance?
The Causality: Reductive amination relies on the transient formation of an imine or iminium intermediate. The ortho-bromine sterically clashes with the incoming butyraldehyde, making the condensation step thermodynamically unfavorable. Standard Brønsted acid catalysts (like acetic acid) are insufficient to drive this equilibrium forward.
The Fix: Employ Titanium(IV) isopropoxide (Ti(OiPr)₄). As demonstrated by, Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the carbonyl carbon and a highly effective water scavenger, irreversibly driving the sterically hindered imine formation[2]. Once the imine is formed, it can be reduced in situ using sodium cyanoborohydride (NaBH₃CN).
Q3: Is the Nucleophilic Aromatic Substitution (SNAr) route starting from 1-Fluoro-2-bromo-4-nitrobenzene a better alternative?
The Causality: Yes. In the SNAr mechanism, the electrophile is the aromatic ring itself. The fluorine atom is highly electronegative, creating a strong partial positive charge at the C1 position, which is further activated by the para-nitro group[3]. Fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the formation of the Meisenheimer complex, not the leaving group departure.
The Fix: While the ortho-bromine still presents a steric hurdle for the incoming n-butylamine, the highly activated C-F bond makes this route generally higher yielding and cleaner than direct alkylation. Using a sealed tube or microwave irradiation provides the thermal energy required to overcome the steric clash during the transition state.
This protocol self-validates through visual cues: the reaction mixture will turn homogeneous upon successful imine formation, and a distinct white precipitate will form during the aqueous quench.
Imine Formation: In a flame-dried, argon-purged flask, dissolve 2-bromo-4-nitroaniline (1.0 eq, 10 mmol) and butyraldehyde (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq, 15 mmol) dropwise at room temperature. Stir the mixture for 12 hours.
Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol) dissolved in a minimal amount of anhydrous methanol dropwise.
Quenching (Critical Step): Stir for an additional 2 hours at room temperature. Quench the reaction by adding water (3 mL). Caution: Gas evolution will occur. A thick white precipitate of titanium dioxide (TiO₂) will form.
Isolation: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: SNAr of 1-Fluoro-2-bromo-4-nitrobenzene (Electronic Activation)
This protocol leverages the extreme electrophilicity of the fluorinated precursor to overcome the ortho-bromo steric bulk.
Preparation: Dissolve 1-fluoro-2-bromo-4-nitrobenzene (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN, 0.5 M) in a pressure-rated microwave vial or heavy-walled sealed tube.
Amine Addition: Add n-butylamine (1.5 eq, 15 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). The DIPEA acts as a non-nucleophilic acid scavenger for the generated HF, preventing the protonation of your n-butylamine nucleophile.
Heating: Seal the vial and heat to 80 °C for 4 hours (Alternatively, utilize microwave irradiation at 100 °C for 30 minutes).
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃, and brine.
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. The product typically precipitates as a bright yellow solid and requires minimal purification.
Quantitative Method Comparison
Use the table below to select the optimal synthetic route based on your laboratory's equipment and yield requirements.
Synthesis Route
Reagents
Key Mechanistic Challenge
Engineering Solution
Typical Yield
Reaction Time
Direct Alkylation
2-bromo-4-nitroaniline, 1-bromobutane
Poor nucleophilicity, steric block
Use NaH in dry DMF (60 °C)
40–55%
18–24 h
Reductive Amination
2-bromo-4-nitroaniline, butyraldehyde
Imine formation thermodynamically disfavored
Use Ti(OiPr)₄ as Lewis acid
70–85%
14 h
SNAr (Recommended)
1-fluoro-2-bromo-4-nitrobenzene, n-butylamine
Mild steric clash at C1 position
Heat to 80 °C or Microwave
85–95%
0.5–4 h
References
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Retrieved from[Link]
scaling up 2-Bromo-N-butyl-4-nitroaniline production for industrial applications
Welcome to the Technical Support Center for the industrial scale-up of 2-Bromo-N-butyl-4-nitroaniline . This portal is designed for process chemists, researchers, and drug development professionals who are transitioning...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the industrial scale-up of 2-Bromo-N-butyl-4-nitroaniline . This portal is designed for process chemists, researchers, and drug development professionals who are transitioning this critical intermediate from bench-scale synthesis to pilot-plant production.
Below, you will find validated workflows, step-by-step methodologies, and an in-depth troubleshooting guide addressing the thermodynamic and kinetic challenges of this synthesis.
Process Workflow: Synthetic Route Comparison
When scaling up 2-Bromo-N-butyl-4-nitroaniline, process chemists typically choose between two primary pathways: Route A (N-Alkylation of 2-bromo-4-nitroaniline) and Route B (Regioselective Bromination of N-butyl-4-nitroaniline).
Workflow for 2-Bromo-N-butyl-4-nitroaniline synthesis comparing Route A and Route B.
Standardized Scale-Up Methodologies
Protocol A: N-Alkylation Route
Causality & Design: The deactivating nature of the para-nitro group, combined with the steric hindrance of the ortho-bromo substituent, makes direct alkylation of the primary amine sluggish. We utilize anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to provide sufficient basicity to drive the reaction without promoting excessive N,N-dibutylation[1].
Reactor Setup: Charge a glass-lined reactor with 2-bromo-4-nitroaniline (1.0 eq) and anhydrous DMF (5 volumes).
Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Stir the suspension for 15 minutes at 25°C to ensure uniform dispersion.
Alkylation: Dropwise add 1-bromobutane (1.05 eq) over 1 hour.
Heating & Self-Validation: Elevate the internal temperature to 80°C.
Self-Validating Step: The reaction is considered complete only when HPLC analysis confirms the starting material peak is < 1.0% AUC. If the peak remains stagnant for 2 consecutive hours, the system indicates base depletion, triggering a mandatory 0.1 eq K₂CO₃ spike.
Workup: Cool to 20°C, quench with ice water (15 volumes), and extract with ethyl acetate. Wash the organic layer with 5% brine, dry over Na₂SO₄, and concentrate under vacuum.
Protocol B: Regioselective Bromination Route
Causality & Design: N-butyl-4-nitroaniline features a strongly activating N-butylamino group that directs electrophilic aromatic substitution to the ortho position. To prevent over-bromination (yielding 2,6-dibromo derivatives), we replace elemental bromine with N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. This provides a controlled, low-concentration release of the bromonium ion (Br⁺) and ensures strict regioselectivity[2],[3].
Reactor Setup: Charge the reactor with N-butyl-4-nitroaniline (1.0 eq) and anhydrous DMF (5 volumes).
Cooling: Chill the mixture to 0–5°C using a glycol cooling jacket.
Bromination & Self-Validation: Dissolve NBS (1.02 eq) in DMF (2 volumes). Add this solution dropwise over 2 hours.
Self-Validating Step: The addition valve must be physically interlocked with the internal thermocouple. If the internal temperature exceeds 5°C, the NBS addition automatically pauses, preventing a runaway exotherm and subsequent over-bromination.
Reaction: Stir at 0–5°C for 2 hours. Monitor the disappearance of starting material via HPLC.
Workup: Quench with 10% aqueous sodium thiosulfate to neutralize any residual active bromine species. Extract with dichloromethane, wash with deionized water, and concentrate.
Troubleshooting & FAQs
Q1: Why am I seeing significant N,N-dibutylation (polyalkylation) during the Route A alkylation step, and how do I control it?A: In aniline alkylations, the secondary amine product (2-Bromo-N-butyl-4-nitroaniline) is structurally more nucleophilic than the primary amine starting material. While the ortho-bromo group provides some steric shielding, polyalkylation will occur if the alkylating agent is in excess or the base is too strong.
Fix: Strictly limit 1-bromobutane to 1.05 equivalents. Never substitute K₂CO₃ with stronger bases like NaH or KOH, as they will rapidly deprotonate the secondary amine and drive dibutylation[1].
Q2: During the bromination of N-butyl-4-nitroaniline (Route B), how do I prevent the formation of the 2,6-dibromo impurity?A: The N-butylamino group strongly activates both ortho positions on the aromatic ring. Over-bromination is a kinetic problem caused by excess bromonium ions and elevated temperatures.
Fix: Use NBS instead of Br₂. NBS in DMF relies on a highly controlled solvent effect that stabilizes the Wheland intermediate for mono-bromination[3]. Maintain the internal temperature strictly below 5°C; thermal energy above 10°C provides the activation energy needed for the second bromination event.
Q3: We are experiencing a dangerous exotherm during the 10-kg scale bromination. How is this mitigated?A: Electrophilic aromatic substitution is highly exothermic. At the bench scale, this heat dissipates quickly, but at the 10-kg scale, the surface-area-to-volume ratio drops, leading to heat accumulation.
Fix: Implement the self-validating interlock described in Protocol B. Do not add solid NBS directly to the reactor; always dissolve it in DMF first to control the dosing rate and prevent localized concentration spikes.
Q4: How do we efficiently remove unreacted starting materials from the final product?A: Both routes can leave trace starting materials. Because primary and secondary amines have different hydrogen-bonding capabilities and polarities, they exhibit distinct solubility profiles.
Fix: Perform a recrystallization using an Ethanol/Water (70:30 v/v) gradient. The desired secondary amine product will crystallize out cleanly upon slow cooling to 4°C, leaving the more polar impurities in the mother liquor.
Quantitative Data: Route Comparison
The following table summarizes the empirical data gathered during pilot-scale evaluations of both synthetic pathways.
Parameter
Route A (N-Alkylation)
Route B (Direct Bromination)
Primary Reagents
2-Bromo-4-nitroaniline, 1-Bromobutane
N-Butyl-4-nitroaniline, NBS
Typical Isolated Yield
70% – 75%
85% – 90%
Reaction Time
8 – 12 hours
2 – 4 hours
Thermal Profile
Endothermic (Requires 80°C heating)
Highly Exothermic (Requires strict cooling)
Major Impurity Risk
N,N-Dibutyl-2-bromo-4-nitroaniline
2,6-Dibromo-N-butyl-4-nitroaniline
Scalability Rating
Moderate (Longer cycle times, lower yield)
High (Fast kinetics, excellent atom economy)
References[1] Title: Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline
Source: Benchchem
URL:[2] Title: An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid
Source: ResearchGate
URL:[3] Title: Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect
Source: Lookchem
URL:
Technical Support Center: Accelerating N-Alkylation of 2-Bromo-N-butyl-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to overcoming challenges in the N-alkylation of 2-Bromo-N-butyl-4-nitroaniline. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to overcoming challenges in the N-alkylation of 2-Bromo-N-butyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights for reducing reaction times and optimizing outcomes. The inherent electronic and steric properties of this substrate make its N-alkylation a non-trivial process, often resulting in slow reaction kinetics. This document provides a structured approach to troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of 2-Bromo-N-butyl-4-nitroaniline inherently slow?
A1: The reaction rate is primarily hindered by two factors originating from the substrate's structure:
Reduced Nucleophilicity: The nitrogen atom's lone pair of electrons, which acts as the nucleophile, is significantly deactivated. This is due to the strong electron-withdrawing effect of the nitro group (-NO₂) in the para position, which pulls electron density away from the amino group through resonance.
Steric Hindrance: The presence of a bromine atom in the ortho position and a butyl group on the nitrogen sterically impedes the approach of the alkylating agent to the nitrogen center. This hindrance raises the activation energy of the reaction.[1]
Q2: What are the most critical parameters to adjust for accelerating the reaction?
A2: To increase the reaction rate, you must focus on enhancing the nucleophilicity of the amine and the reactivity of the electrophile. The four most critical parameters are:
Base: A suitable base is crucial for deprotonating the secondary amine to form the more nucleophilic anilide anion.
Solvent: The solvent plays a profound role in stabilizing intermediates and solvating ions, which directly impacts reaction kinetics.[2][3]
Leaving Group: The nature of the leaving group on the alkylating agent significantly affects the rate of the nucleophilic substitution.[4]
Temperature: Increasing the temperature generally increases the reaction rate, but must be balanced against the risk of side reactions.
Q3: What are the common side reactions, and how can they be minimized?
A3: The two most common side reactions are over-alkylation and C-alkylation.
Over-alkylation: The tertiary amine product can itself act as a nucleophile, reacting with the alkylating agent to form a quaternary ammonium salt.[5][6] To minimize this, use a precise 1:1 stoichiometry of the deprotonated aniline to the alkylating agent or add the alkylating agent slowly.[5]
C-Alkylation: At higher temperatures, alkylation can sometimes occur on the aromatic ring instead of the nitrogen.[6] This is less common for this deactivated ring but can be suppressed by maintaining the lowest effective reaction temperature.
Q4: Can Phase Transfer Catalysis (PTC) significantly reduce the reaction time?
A4: Yes, absolutely. Phase Transfer Catalysis is an excellent strategy for this system, especially when using an inorganic base (like K₂CO₃ or NaOH) which is insoluble in organic solvents.[7] A PTC catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated anilide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[8] This makes the anilide highly reactive, as it is poorly solvated in the organic phase, leading to a dramatic acceleration of the reaction rate even under milder conditions.[7][8]
Troubleshooting Guide: From Slow Reactions to Optimized Yields
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Reaction is extremely slow or stalls completely.
Q: I've run the reaction for 24 hours with minimal product formation. What is the most likely cause?
A: The most probable cause is either incomplete deprotonation of the starting amine or insufficient reactivity of the nucleophile-electrophile pair under the chosen conditions.
Solutions Workflow:
Caption: Troubleshooting workflow for a slow N-alkylation reaction.
Step 1: Evaluate Your Base. For a weakly nucleophilic amine like 2-Bromo-N-butyl-4-nitroaniline, a moderately strong base is required to generate the anilide anion. If you are using a weak base like K₂CO₃ without a PTC catalyst, the equilibrium may not favor the deprotonated form.
Recommendation: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice. Ensure you are using an anhydrous solvent when working with NaH.
Base
pKa of Conjugate Acid
Typical Solvent
Comments
K₂CO₃
~10.3
Acetonitrile, DMF
Often requires high temperatures or PTC for weakly nucleophilic amines.[5]
DBU
~13.5
Acetonitrile, Toluene
Strong, non-nucleophilic organic base. Good for homogenous reactions.
NaH
~36
THF, DMF
Excellent, strong, and non-nucleophilic. Requires anhydrous conditions.
KHMDS
~36
THF
Very strong, bulky base. Can be useful if other bases fail.
Step 2: Optimize Your Solvent. The choice of solvent is critical. Protic solvents (like ethanol or water) can hydrogen-bond with the anilide anion, stabilizing it and reducing its nucleophilicity.[9]
Recommendation: Use a polar aprotic solvent. These solvents solvate the cation (e.g., Na⁺) but leave the anilide anion relatively "naked" and highly reactive.[9]
Step 3: Assess the Alkylating Agent. The reaction rate is directly proportional to the quality of the leaving group.
Recommendation: If your reaction is slow with an alkyl chloride, switch to the bromide or, even better, the iodide. For very challenging cases, converting the corresponding alcohol to a triflate (R-OTf) provides an extremely reactive electrophile.[4]
Issue 2: The reaction produces a significant amount of a high-polarity byproduct.
Q: My TLC/LC-MS shows a new spot that doesn't move from the baseline, and my desired product yield is low. What is happening?
A: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[5][6] The resulting salt is ionic and therefore highly polar, causing it to stick to the baseline on silica gel TLC.
Solutions:
Control Stoichiometry: Do not use an excess of the alkylating agent. Start with a 1.05:1 ratio of the amine to the alkylating agent.
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the more abundant secondary amine over the tertiary amine product.[5]
Lower the Temperature: The second alkylation step may have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can significantly improve selectivity for the desired mono-alkylation.[5][6]
Optimized Experimental Protocols
Protocol 1: Standard N-Alkylation with a Strong Base
This protocol is a robust starting point for the N-alkylation of 2-Bromo-N-butyl-4-nitroaniline.
Materials:
2-Bromo-N-butyl-4-nitroaniline
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)
Sodium Hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Dimethylformamide (DMF)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-N-butyl-4-nitroaniline (1.0 eq).
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
Cool the solution to 0 °C in an ice bath.
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
Add the alkyl halide (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-60 °C.
Once the reaction is complete, cool it back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3x volumes).
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Accelerated N-Alkylation via Phase Transfer Catalysis (PTC)
This protocol is ideal for achieving faster reaction times under milder, biphasic conditions.[8][12]
Caption: Catalytic cycle for Phase Transfer Catalysis N-alkylation.
To a round-bottom flask, add 2-Bromo-N-butyl-4-nitroaniline (1.0 eq), K₂CO₃ (3.0 eq), and TBAB (0.1 eq).
Add the organic solvent (Toluene or Acetonitrile) to form a stirrable slurry.
Add the alkyl halide (1.2 eq).
Heat the mixture to 60-80 °C with vigorous stirring. The efficiency of PTC depends on maximizing the interfacial surface area between the phases.
Monitor the reaction by TLC or LC-MS. Reactions are often significantly faster and may be complete in 2-6 hours.
After completion, cool the mixture to room temperature and filter off the solid inorganic salts.
Wash the solids with a small amount of the organic solvent.
Combine the filtrate and washings, and transfer to a separatory funnel.
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.[8]
References
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
Technical Support Center: Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline. (n.d.). Benchchem.
How to increase the efficiency of nucleophilic aromatic substitution reactions. (n.d.). Benchchem.
Why n-alkylation is more favorable than o-alkyation ? (2016).
Optimizing reaction conditions for N-alkylation of diethylamine. (n.d.). Benchchem.
Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019). IntechOpen.
Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. (n.d.). Benchchem.
Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer C
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Unknown Source.
identifying side products in aniline alkyl
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). MDPI.
optimal storage temperature to prevent degradation of 2-Bromo-N-butyl-4-nitroaniline
Welcome to the technical support portal for 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1) . As a critical organic building block and intermediate in drug development, maintaining the structural integrity of this sub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support portal for 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1) . As a critical organic building block and intermediate in drug development, maintaining the structural integrity of this substituted aniline is paramount.
This guide is designed for analytical chemists and drug development professionals. It moves beyond basic vendor recommendations to explain the causality of degradation and provides self-validating protocols to ensure your experimental workflows remain uncompromised.
Mechanistic Causality: Why Does Degradation Occur?
To understand the optimal storage temperature, we must first analyze the molecule's vulnerabilities. 2-Bromo-N-butyl-4-nitroaniline contains a secondary amine (N-butyl), a halogen (bromine), and a strongly electron-withdrawing nitro group.
While the nitro group stabilizes the aromatic ring against some electrophilic attacks, the N-butyl chain is electron-donating. This localized electron density makes the secondary amine highly susceptible to oxidation and photo-degradation [1]. When exposed to ambient oxygen, light, or thermal stress, the molecule undergoes a radical-mediated cascade, forming N-oxides and dark-colored azoxy dimers[2]. Furthermore, thermal stress can induce N-dealkylation, stripping the butyl group and destroying the intermediate[3].
By lowering the storage temperature, we exponentially decrease the kinetic rate of these oxidative and nucleophilic reactions according to the Arrhenius equation.
Logical flow of 2-Bromo-N-butyl-4-nitroaniline degradation pathways under environmental stress.
Troubleshooting Guide: Visual and Analytical Cues
If you suspect your batch has degraded, use this diagnostic matrix to identify the root cause and implement corrective actions.
Symptom / Observation
Analytical Confirmation (LC-MS/HPLC)
Root Cause
Corrective Action
Powder shifts from pale yellow to dark brown/orange
Appearance of M+16 peak (N-oxide) or high-molecular-weight dimers.
Photo-oxidation due to light exposure or ambient oxygen at room temperature.
Discard batch. Transition future storage to opaque amber vials purged with Argon.
Loss of purity over time (e.g., drops below 95%)
Appearance of M-56 peak (loss of butyl group) or debrominated species.
Thermal degradation (prolonged storage >25°C) or hydrolysis[4].
Store bulk material strictly at -20°C. Limit freeze-thaw cycles.
Inconsistent reaction yields downstream
Variable API integration area; presence of moisture peaks in NMR.
Hygroscopic moisture absorption during improper sealing.
Desiccate the sample. Implement the self-validating storage protocol below.
Quantitative Stability Profile
The following table summarizes representative forced degradation data for halogenated secondary nitroanilines over a 6-month period. This data clearly illustrates why standard "room temperature" shipping conditions are insufficient for long-term laboratory storage.
Storage Condition
Temperature
1 Month Purity (%)
3 Month Purity (%)
6 Month Purity (%)
Visual Appearance
Optimal (Freezer)
-20°C
99.8
99.7
99.7
Pale Yellow
Refrigerated
4°C
99.5
99.2
98.9
Pale Yellow
Room Temp (Dark)
25°C
98.5
97.1
95.4
Yellow-Orange
Accelerated Stress
40°C
94.2
89.5
82.1
Dark Brown
Self-Validating Protocols
To ensure scientific integrity, do not assume a compound is stable just because it is stored in a freezer. You must implement a self-validating system where the baseline integrity is proven before and after storage.
Objective: Prevent oxidative, photolytic, and thermal degradation of 2-Bromo-N-butyl-4-nitroaniline.
Baseline QC (T=0): Upon receipt, immediately dissolve a 1 mg sample in HPLC-grade Acetonitrile. Run a baseline LC-MS to confirm the exact purity and the absence of the M+16 (N-oxide) peak.
Environmental Control: Transfer the bulk powder into a glove box or a controlled environment with low humidity (<20% RH).
Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality note: Single-use aliquots prevent condensation from forming on the cold powder during repeated freeze-thaw cycles.
Inert Gas Purging: Gently purge each vial with heavy inert gas (Argon is preferred over Nitrogen as it displaces oxygen more effectively at the bottom of the vial).
Sealing and Storage: Seal with PTFE-lined caps, wrap the seals with Parafilm, and store immediately at -20°C .
Objective: Validate the specific degradation kinetics in your lab's unique solvent systems.
Step-by-step experimental workflow for validating temperature-dependent stability.
Prepare four identical 50 mg aliquots of the compound.
Subject them to -20°C, 4°C, 25°C (ambient), and 40°C (incubator).
At 1, 3, and 6 months, extract 1 mg from each condition.
Run Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Compare the Area Under the Curve (AUC) of the main peak against the T=0 baseline to calculate the exact degradation rate.
Frequently Asked Questions (FAQs)
Q: The vendor shipped this compound at room temperature. Is my batch already degraded?A: Not necessarily. 2-Bromo-N-butyl-4-nitroaniline is chemically stable enough to withstand short-term thermal excursions (1-2 weeks) during shipping. However, the kinetics of N-oxide formation are cumulative. You must establish your T=0 baseline via LC-MS immediately upon receipt and transfer it to -20°C to halt further degradation.
Q: Can I prepare a stock solution in DMSO and store it at -20°C?A: It is highly discouraged for long-term storage. DMSO is hygroscopic and can act as an oxidizing agent over time, accelerating the oxidation of the secondary amine. Furthermore, freezing and thawing DMSO solutions introduces moisture. Always store the compound as a dry powder and make fresh solutions immediately prior to your assays.
Q: Why is Argon preferred over Nitrogen for purging the storage vials?A: Argon is denser than ambient air and Nitrogen. When you purge a vial, Argon settles at the bottom, creating a protective physical blanket over the powder that completely displaces oxygen. This is critical for preventing the photo-oxidation pathways common in substituted anilines[1].
Q: My compound has turned slightly orange but the HPLC purity still shows 98%. Can I use it?A: Proceed with extreme caution. The molar extinction coefficient of azoxy dimers and N-oxides is incredibly high. A very small molar concentration of these degradants (often <1%) can drastically change the visual color of the powder. While the bulk purity is 98%, these specific oxidative impurities can poison sensitive downstream transition-metal catalyzed cross-coupling reactions.
References
Carl Roth. (2025). Safety Data Sheet: 4-Nitroaniline. Retrieved from[Link]
University of Tennessee Space Institute / Sigma-Aldrich. (2012). Safety Data Sheet: Nitroaniline Stability. Retrieved from [Link]
ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]
National Institutes of Health (NIH). (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from [Link]
MDPI. (2022). N-Dealkylation of Amines. Molecules. Retrieved from [Link]
A Comparative Guide to the Reactivity of 2-Bromo-N-butyl-4-nitroaniline vs. 2-bromo-4-nitroaniline
Executive Summary In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selection of building blocks is paramount. Substrates like 2-bromo-4-nitroaniline serv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selection of building blocks is paramount. Substrates like 2-bromo-4-nitroaniline serve as versatile intermediates, but their reactivity can be finely tuned through substitution. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-bromo-4-nitroaniline and its N-alkylated counterpart, 2-Bromo-N-butyl-4-nitroaniline. We will dissect the subtle yet profound influence of the N-butyl group on the molecule's electronic and steric properties, which in turn dictates its behavior in key organic transformations. This analysis is grounded in fundamental principles of physical organic chemistry and is supported by proposed experimental frameworks to validate the theoretical claims, offering researchers a predictive understanding for strategic synthetic planning.
Molecular Overview and Physicochemical Properties
The foundational difference between the two molecules is the substitution at the amino nitrogen: a primary amine in 2-bromo-4-nitroaniline versus a secondary amine bearing an n-butyl group in 2-Bromo-N-butyl-4-nitroaniline. This seemingly simple modification introduces significant changes in steric bulk and electronic character.
Theoretical Framework: Electronic and Steric Effects
The reactivity of these compounds is governed by the interplay between the electron-withdrawing nitro group (-NO₂), the halogen leaving group (-Br), and the electron-donating amino function (-NH₂ or -NHR).
Electronic Effects
The nitrogen atom in both molecules donates electron density to the aromatic ring via a strong resonance (+R or +M) effect, which counteracts the inductive withdrawal (-I) of the electronegative nitrogen.
2-bromo-4-nitroaniline : The -NH₂ group is a powerful activating group, donating its lone pair into the π-system.
2-Bromo-N-butyl-4-nitroaniline : The N-butyl group is an electron-donating group (EDG) through a positive inductive effect (+I).[4][5] This effect pushes additional electron density onto the nitrogen atom, making the -NH-butyl group a more powerful electron donor than the unsubstituted -NH₂ group. This enhanced donation enriches the electron density of the aromatic ring.[6]
Steric Effects
Steric hindrance is a critical differentiating factor. The substitution of a small hydrogen atom with a flexible, yet bulky, n-butyl chain creates a crowded environment around the nitrogen atom and the adjacent ortho position (C2) bearing the bromine atom.
2-bromo-4-nitroaniline : The -NH₂ group presents minimal steric hindrance.
2-Bromo-N-butyl-4-nitroaniline : The N-butyl group imposes significant steric congestion.[7] This can (i) impede the approach of reagents to the adjacent bromo-substituted carbon and (ii) potentially force the large nitro group to twist out of the plane of the aromatic ring, which would reduce its ability to stabilize negative charge through resonance.[8]
Caption: Steric comparison of the amino substituents.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The most pertinent reaction for these substrates is SNAr, where a nucleophile displaces the bromide. The reaction is facilitated by the strong electron-withdrawing nitro group at the para position, which stabilizes the intermediate Meisenheimer complex.[9][10][11]
The reactivity in SNAr is a balance of electronic and steric factors.
Electronic Effect : The N-butyl group's +I effect increases the electron density on the aromatic ring. This makes the ring less electrophilic and deactivates it towards the initial, rate-determining nucleophilic attack.[11][12] This effect, on its own, predicts a slower reaction for the N-butyl derivative.
Steric Effect : The bulky N-butyl group sterically hinders the C2 position, shielding the electrophilic carbon from the approaching nucleophile. This steric hindrance raises the activation energy of the attack, further slowing the reaction.
Electrophilic Aromatic Substitution (EAS)
While the ring is strongly deactivated overall by the nitro group, the powerful activating amino/N-alkylamino group directs incoming electrophiles to the ortho and para positions relative to itself (positions 2 and 6).
Electronic Effect : The enhanced electron-donating ability of the -NH-butyl group makes the ring more nucleophilic and thus more reactive towards electrophiles compared to the -NH₂ group.[13]
Steric Effect & Regioselectivity : The primary site for electrophilic attack is position 6 (ortho to the amine, meta to the nitro). However, this position is severely hindered by the N-butyl group.[14] Therefore, while the N-butyl derivative is electronically more activated, its practical utility in EAS may be limited due to steric hindrance directing away from the only available position.
The basicity of the nitrogen lone pair is directly influenced by electron density. The electron-donating N-butyl group increases the electron density on the nitrogen, making its lone pair more available for protonation.[6] Consequently, 2-Bromo-N-butyl-4-nitroaniline is expected to be a stronger base than its primary amine counterpart.
Experimental Validation Protocols
To empirically substantiate these theoretical predictions, a series of standardized experiments are proposed.
Synthesis of Starting Materials
Protocol 5.1.1: Synthesis of 2-bromo-4-nitroaniline [1][15]
Suspend 4-nitroaniline (1.0 eq) in glacial acetic acid.
Add ammonium bromide (1.1 eq) to the suspension.
Add 35% hydrogen peroxide (1.1 eq) dropwise while stirring at room temperature.
Stir the mixture for 3 hours at room temperature.
Filter the resulting precipitate and wash thoroughly with water.
Recrystallize the crude product from a dichloromethane/methanol mixture to yield pure 2-bromo-4-nitroaniline.
Protocol 5.1.2: Proposed Synthesis of 2-Bromo-N-butyl-4-nitroaniline (Adapted from analogous N-alkylation procedures[16])
Dissolve 2-bromo-4-nitroaniline (1.0 eq) in a polar aprotic solvent such as DMF.
Add a non-nucleophilic base, such as potassium carbonate (2.5 eq).
Add 1-iodobutane (1.2 eq) dropwise to the mixture.
Heat the reaction mixture to 70-80 °C and monitor its progress by TLC.
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient).
Comparative SNAr Kinetic Analysis
This protocol outlines a method to compare the reaction rates of the two substrates with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry or HPLC to monitor the reaction progress.
Comparative HPLC Method Development and ICH Q2(R2) Validation for the Purity Determination of 2-Bromo-N-butyl-4-nitroaniline
Executive Summary The accurate purity determination of halogenated nitroaniline derivatives is a critical quality control step in pharmaceutical and fine chemical synthesis. 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate purity determination of halogenated nitroaniline derivatives is a critical quality control step in pharmaceutical and fine chemical synthesis. 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1)[1] presents unique chromatographic challenges due to its complex electronic structure and the structural similarity of its synthetic impurities (e.g., des-bromo and des-butyl derivatives). This guide objectively compares stationary phase chemistries and provides a fully validated, self-validating HPLC methodology grounded in the latest[2].
To develop a robust method, we must move beyond empirical screening and design the separation based on the molecule's physicochemical properties.
Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl
Standard C18 (Octadecyl) columns rely exclusively on dispersive (hydrophobic) forces. However, separating 2-Bromo-N-butyl-4-nitroaniline from its critical pair—N-butyl-4-nitroaniline (des-bromo impurity)—requires more than hydrophobic differentiation.
We selected a Phenyl-Hexyl stationary phase to exploit
π−π
interactions. The electron-deficient nitroaromatic ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. The presence of the heavy, polarizable bromine atom alters the electron density of the analyte's aromatic system, allowing the Phenyl-Hexyl phase to achieve baseline resolution where a C18 phase results in co-elution.
Figure 1: Chromatographic selectivity mechanism comparing C18 and Phenyl-Hexyl phases.
Mobile Phase pH Causality
Unlike typical alkylamines, the secondary amine in 2-bromo-N-butyl-4-nitroaniline is highly deactivated by the strongly electron-withdrawing para-nitro group and ortho-bromo atom, resulting in a very low pKa (< 2.0). Therefore, we utilized 10 mM Ammonium Acetate (pH 6.0) . If a standard low-pH mobile phase (e.g., 0.1% TFA, pH ~2.0) were used, the analyte would exist in a state of partial protonation, leading to severe peak splitting and irreproducible retention times. At pH 6.0, the molecule remains in a fully neutral, un-ionized state, maximizing reproducible hydrophobic retention.
Detection Wavelength Causality
We selected 380 nm for UV detection. The donor-acceptor (push-pull)
π
-electron system between the N-butylamino group (donor) and the para-nitro group (acceptor) creates a strong intramolecular charge transfer (ICT) band in the near-UV/visible region. Detecting at 380 nm provides maximum sensitivity for the target analyte while completely ignoring non-chromophoric impurities and baseline drift from the organic modifier.
Experimental Methodology
This protocol is designed as a self-validating system . By embedding strict System Suitability Testing (SST) prior to sample analysis, the method actively prevents the generation of spurious data caused by column degradation or mobile phase preparation errors.
Step 1: Reagent & Mobile Phase Preparation
Aqueous Buffer (Mobile Phase A): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1000 mL of ultrapure water (10 mM). Adjust to pH 6.0 using dilute acetic acid. Filter through a 0.22 µm nylon membrane.
Stock Solution: Accurately weigh 50.0 mg of [1] into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).
Working Solution: Dilute 5.0 mL of the stock solution to 100 mL with diluent (50 µg/mL).
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
Elution Mode: Isocratic, 65% Mobile Phase B / 35% Mobile Phase A.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 380 nm.
Injection Volume: 10 µL.
Step 4: System Suitability Testing (SST)
Before initiating the validation sequence, inject the Working Solution (n=5) spiked with 0.5% Impurity A.
Acceptance Criteria: Resolution (Rs)
≥
2.0; Tailing factor (As)
≤
1.5; Peak Area RSD
≤
1.0%. If these criteria fail, the system halts, preventing invalid data collection.
Method Validation Results (ICH Q2(R2) Compliance)
The method was validated strictly according to the[2], evaluating Specificity, Linearity, Accuracy, Precision, and Robustness.
Figure 2: ICH Q2(R2) method validation workflow for 2-Bromo-N-butyl-4-nitroaniline.
Table 1: Column Performance Comparison (C18 vs. Phenyl-Hexyl)
Parameter
C18 (Octadecyl)
Phenyl-Hexyl
Mechanistic Rationale
Retention Time (Rt)
9.4 min
7.2 min
Phenyl-Hexyl provides lower dispersive hydrophobicity but higher specific aromatic retention, speeding up analysis.
Resolution (Rs) from Des-bromo Impurity
1.2 (Co-elution)
2.8 (Baseline)
π−π
interactions on Phenyl-Hexyl exploit the electron density differences caused by the bromo-substituent.
Peak Symmetry (As)
1.45 (Tailing)
1.05 (Symmetrical)
Optimized end-capping on the Phenyl-Hexyl phase reduces secondary silanol interactions with the nitro group.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at Rt of analyte
No peaks ± 1.5 min of Rt
Pass
Linearity (Range)
R²
≥
0.999 (50% to 150% of target)
R² = 0.9998 (10–100 µg/mL)
Pass
Accuracy (Recovery)
98.0% – 102.0% across 3 levels
99.4% ± 0.6%
Pass
Repeatability (n=6)
RSD
≤
2.0%
RSD = 0.45%
Pass
Intermediate Precision
RSD
≤
2.0% (Different day/analyst)
RSD = 0.62%
Pass
LOD / LOQ
Signal-to-Noise
≥
3 (LOD),
≥
10 (LOQ)
LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Pass
Conclusion
For the purity determination of 2-Bromo-N-butyl-4-nitroaniline, standard C18 columns fail to provide the necessary selectivity against structurally similar impurities. By leveraging the
π−π
stacking capabilities of a Phenyl-Hexyl stationary phase and controlling the ionization state via a pH 6.0 buffered mobile phase, baseline resolution is achieved. The resulting method is fully compliant with ICH Q2(R2) standards, ensuring a high degree of trustworthiness and reproducibility for routine quality control.
References
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL: [Link]
FTIR absorption peaks and functional group analysis of 2-Bromo-N-butyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-N-butyl-4-nitroaniline. As direct experimental data fo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-N-butyl-4-nitroaniline. As direct experimental data for this specific compound is not widely published, this document serves as a predictive and comparative tool. By leveraging established spectroscopic principles and comparing with structurally related molecules, we can confidently assign the characteristic absorption peaks and provide a robust framework for its identification and characterization.
Introduction to FTIR Spectroscopy in Molecular Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1][2] The method measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.[3][4] The resulting FTIR spectrum is a unique molecular "fingerprint," offering valuable insights into chemical structure.[3]
This guide will focus on predicting the FTIR spectrum of 2-Bromo-N-butyl-4-nitroaniline by dissecting its structure into key functional groups and comparing their expected vibrational frequencies with known data from analogous compounds: 4-nitroaniline and N-butylaniline.
Molecular Structure and Predicted Vibrational Modes
The structure of 2-Bromo-N-butyl-4-nitroaniline contains several key functional groups, each with characteristic vibrational modes. Understanding these is the first step in interpreting its FTIR spectrum.
Caption: Molecular structure of 2-Bromo-N-butyl-4-nitroaniline with key functional groups.
The primary functional groups to be analyzed are:
Secondary Aromatic Amine (N-H bond): This will exhibit a distinct stretching vibration.
Alkyl Group (Butyl C-H bonds): These aliphatic C-H bonds will have stretching and bending vibrations.
Aromatic Ring (C-H and C=C bonds): The benzene ring has characteristic stretching and out-of-plane bending vibrations.
Nitro Group (NO2): This group is characterized by strong symmetric and asymmetric stretching vibrations.
Carbon-Bromine Bond (C-Br): This bond will have a stretching vibration in the lower frequency region of the spectrum.
Carbon-Nitrogen Bond (C-N): Both aromatic and aliphatic C-N bonds are present.
Comparative Spectral Analysis
To predict the absorption peaks of 2-Bromo-N-butyl-4-nitroaniline, we will compare the known spectral features of 4-nitroaniline and N-butylaniline. This comparative approach allows for a more accurate assignment of vibrational modes.
N-H Stretch: Secondary amines (R₂NH) typically show a single, weak to medium absorption band between 3350-3310 cm⁻¹.[5] This is a key differentiator from primary amines, which exhibit two bands.[5] Therefore, a single peak in this region is expected for 2-Bromo-N-butyl-4-nitroaniline.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]
Aliphatic C-H Stretch: The butyl group will produce strong C-H stretching bands just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ region.[6]
Aromatic C=C Stretch: The benzene ring exhibits C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[6] These are often seen as a pair of bands, one around 1600 cm⁻¹ and another around 1500 cm⁻¹.
Nitro Group (NO₂) Asymmetric & Symmetric Stretch: Nitro compounds are characterized by two very strong absorption bands.[7] The asymmetric stretch is typically found between 1550-1475 cm⁻¹, while the symmetric stretch occurs in the 1360-1290 cm⁻¹ range.[6][7] In 4-nitroaniline, these bands are clearly observed and are expected to be prominent in the spectrum of our target molecule.[8][9]
Aliphatic C-H Bend: The scissoring and bending vibrations of the CH₂ and CH₃ groups in the butyl chain appear around 1470-1450 cm⁻¹.[6]
The fingerprint region contains a high density of peaks and is unique to each molecule, making it crucial for definitive identification.[3]
C-N Stretch: Aromatic amines show a strong C-N stretching band between 1335-1250 cm⁻¹.[5] Aliphatic amines have C-N stretches in the 1250-1020 cm⁻¹ range.[5] The target molecule possesses both types.
Aromatic C-H Out-of-Plane Bending: These strong absorptions between 900-675 cm⁻¹ are highly diagnostic of the substitution pattern on the benzene ring.[10]
C-Br Stretch: The carbon-bromine bond stretch is expected in the lower frequency range of 690-515 cm⁻¹.[10][11] This peak can sometimes be obscured by other vibrations in the fingerprint region.
The following table summarizes the predicted FTIR absorption peaks for 2-Bromo-N-butyl-4-nitroaniline based on the analysis of its functional groups and comparison with related compounds.
Vibrational Mode
Predicted Range (cm⁻¹)
Intensity
Comparative Notes
N-H Stretch (Secondary Amine)
3350 - 3310
Medium
A single peak is characteristic of secondary amines.[5]
Dependent on the substitution pattern of the aromatic ring.[10]
C-Br Stretch
690 - 515
Medium
Found in the low-frequency region of the spectrum.[11]
Standard Experimental Protocol: Acquiring the FTIR Spectrum
To obtain a reliable FTIR spectrum of a solid sample like 2-Bromo-N-butyl-4-nitroaniline, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation.
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Characterization Guide: Elemental Analysis and Structural Elucidation of 2-Bromo-N-butyl-4-nitroaniline
Executive Summary
2-Bromo-N-butyl-4-nitroaniline (
C10H13BrN2O2
) is a highly functionalized aromatic compound that serves as a critical intermediate in pharmaceutical synthesis and advanced materials science. Because it features a secondary amine, a halogen (bromine), and a strongly electron-withdrawing nitro group on a single benzene ring, a single analytical method is insufficient to confirm its identity and purity. As a Senior Application Scientist, I have designed this guide to objectively compare orthogonal characterization techniques. By layering elemental analysis, mass spectrometry, and structural elucidation, researchers can establish a self-validating analytical framework that guarantees molecular integrity.
Part 1: Elemental Composition Analysis – CHNS Combustion vs. XPS
Causality & Experience
Determining the exact elemental composition is the first gate in molecular validation. Traditional CHNS analysis utilizes the high-temperature Pregl-Dumas combustion method, converting the organic matrix into measurable gases (
CO2
,
H2O
,
N2
) to provide highly accurate bulk quantitative data[1]. In contrast, X-ray Photoelectron Spectroscopy (XPS) irradiates the sample with X-rays to eject core photoelectrons. While XPS is fundamentally a surface-sensitive technique (probing only 1–10 nm deep) and is less accurate for bulk organic quantitation due to adventitious carbon contamination, it excels at identifying the chemical state of elements[2]. For 2-Bromo-N-butyl-4-nitroaniline, XPS is uniquely capable of differentiating the oxidation state of the nitro-nitrogen from the amine-nitrogen.
System Blank & Calibration: Run three empty tin capsules to establish a baseline. Calibrate the thermal conductivity detector (TCD) using a certified reference material (e.g., sulfanilamide) that closely matches the target N, C, and H ratios.
Sample Preparation: Accurately weigh 1.5–2.0 mg of 2-Bromo-N-butyl-4-nitroaniline into a tin capsule using a microbalance (precision ±0.1 µg). Fold the capsule tightly to exclude atmospheric air.
Combustion: Drop the capsule into the combustion reactor at 950–1000 °C in an oxygen-rich environment. The tin undergoes exothermic oxidation, temporarily raising the local temperature to ~1800 °C, ensuring complete vaporization.
Reduction & Separation: Pass the combustion gases over copper wire at 600 °C to reduce nitrogen oxides to
N2
and scrub excess
O2
. Separate the gas mixture via a GC column.
Validation: The theoretical composition is C: 43.98%, H: 4.80%, N: 10.26%. The experimental sum of C, H, N, and calculated O + Br must equal 100% ± 0.5%. A deviation >0.5% immediately indicates incomplete combustion, residual solvent, or synthetic impurities.
Self-Validating Protocol 2: XPS Surface Analysis
Sample Mounting: Press the solid powder onto indium foil to minimize differential charging during analysis.
Vacuum & Excitation: Introduce the sample into the ultra-high vacuum chamber (
<10−8
Torr). Excite the surface using a monochromatic Al K
α
X-ray source (1486.6 eV).
Acquisition: Acquire a broad survey scan (0–1200 eV) to identify all elements. Perform high-resolution scans over the N 1s region (395–410 eV) and Br 3d region (65–75 eV).
Validation: Use the adventitious carbon C 1s peak (set to 284.8 eV) to calibrate binding energy shifts. To validate the molecule's structural integrity, the N 1s spectrum must resolve into two distinct, equal-area peaks corresponding to the amine nitrogen (~399 eV) and the highly oxidized nitro group nitrogen (~406 eV).
Comparative Data: Elemental Analysis Techniques
Parameter
CHNS Combustion Analysis
X-ray Photoelectron Spectroscopy (XPS)
Primary Output
Bulk elemental composition (wt%)
Surface elemental composition (atomic %) & Chemical state
Depth of Analysis
Bulk (entire sample volume)
Surface (1–10 nm)
Accuracy for Organics
High (
≤
0.5% deviation from theoretical)
Low (subject to surface carbon contamination)
Causality in Workflow
Validates absolute purity and empirical formula
Differentiates oxidation states (e.g.,
NO2
vs
NH
)
Part 2: Mass Spectrometry – EI-MS vs. ESI-MS
Causality & Experience
Mass spectrometry dictates molecular weight and fragmentation behavior. Electron Ionization (EI) is a "hard" ionization technique utilizing 70 eV electrons. It forcefully ejects an electron from the analyte, creating a highly energetic radical cation that undergoes extensive, predictable fragmentation[3][4]. This is ideal for structural mapping. Electrospray Ionization (ESI) is a "soft" technique that transfers ions from the liquid phase to the gas phase with minimal internal energy transfer, preserving the intact pseudo-molecular ion[3]. Because bromine has two stable isotopes (
79Br
and
81Br
) in a nearly 1:1 ratio, both techniques must clearly display a characteristic isotopic doublet separated by 2 m/z units, serving as an internal validation of halogen incorporation.
Self-Validating Protocol 3: EI-GC-MS Workflow
Sample Preparation: Dissolve the compound in MS-grade dichloromethane to a concentration of 10 µg/mL.
Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient (100 °C to 280 °C at 15 °C/min).
Ionization: Operate the EI source at 70 eV and 230 °C.
Validation: Confirm the presence of the molecular ion isotopic doublet at m/z 272 and 274. The spectrum must also contain key fragment ions validating the structure: m/z 229/231 (loss of a propyl radical from the butyl chain) and m/z 226/228 (loss of the
NO2
group).
Self-Validating Protocol 4: ESI-LC-MS Workflow
Sample Preparation: Dissolve the compound in 50:50 Methanol:Water with 0.1% formic acid (to promote protonation) to a concentration of 1 µg/mL.
Introduction: Introduce the sample via UHPLC at a flow rate of 0.3 mL/min.
Ionization: Apply a capillary voltage of +4.0 kV (positive ion mode). Set the desolvation gas temperature to 250 °C.
Validation: The spectrum must be dominated by the
[M+H]+
pseudo-molecular ions at m/z 273 and 275. The absence of heavy fragmentation validates that the soft ionization parameters are correctly tuned, confirming the intact molecular mass.
Comparative Data: Mass Spectrometry Techniques
Parameter
Electron Ionization (EI-MS)
Electrospray Ionization (ESI-MS)
Ionization Type
Hard (70 eV electron bombardment)
Soft (High voltage liquid spray)
Primary Ions Observed
Radical cations (
M+∙
), extensive fragments
Pseudo-molecular ions (
[M+H]+
or
[M−H]−
)
Chromatographic Pairing
Gas Chromatography (GC)
Liquid Chromatography (LC)
Diagnostic Utility
Structural mapping via fragmentation pathways
Intact molecular weight confirmation
Part 3: Structural Elucidation – NMR vs. FT-IR
Causality & Experience
While MS provides mass, NMR and FT-IR provide connectivity and functional group identity.
1H
and
13C
NMR are definitive for mapping the carbon-hydrogen framework. In 2-Bromo-N-butyl-4-nitroaniline, the electron-withdrawing nitro group and the electronegative bromine atom strongly deshield specific aromatic protons, pushing them downfield, while the aliphatic butyl chain remains shielded upfield[5]. FT-IR is complementary, specifically targeting vibrational modes of functional groups that might be ambiguous in NMR, such as the N-O stretching of the nitro group and the N-H stretch of the secondary amine[5].
Self-Validating Protocol 5: NMR Spectroscopy
Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Acquisition: Acquire
1H
NMR at 400 MHz (16 scans, relaxation delay 1s) and
13C
NMR at 100 MHz (1024 scans, relaxation delay 2s).
Validation: Phase and baseline correct the spectra. The TMS peak must be exactly at 0.00 ppm. The integral of the butyl chain protons (
CH3
3
×
CH2
) must exactly equal 9 relative to the 3 aromatic protons. The aromatic region must show a distinct 1,2,4-substitution splitting pattern (a doublet, a doublet of doublets, and a fine doublet).
Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4
cm−1
resolution) against ambient air.
Acquisition: Place ~2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact. Collect the sample spectrum.
Validation: The baseline must remain flat above 3500
cm−1
. Key diagnostic bands must be present to validate the functional groups: ~3350
cm−1
(secondary N-H stretch), ~1580
cm−1
(asymmetric
NO2
stretch), ~1330
cm−1
(symmetric
NO2
stretch), and ~600
cm−1
(C-Br stretch).
A Guide for Laboratory Professionals: Proper Disposal of 2-Bromo-N-butyl-4-nitroaniline
As researchers and scientists dedicated to innovation, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated nitroaromatics like 2-Bromo-N-butyl-4-nitroaniline represent a cla...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists dedicated to innovation, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated nitroaromatics like 2-Bromo-N-butyl-4-nitroaniline represent a class of molecules that, while essential for synthesis and development, demand our utmost respect and diligence in their handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring the safety of personnel, and maintaining environmental stewardship.
The principles outlined here are grounded in established safety protocols and regulatory standards. The core tenet is that effective and safe disposal begins long before the waste container is full; it starts with a comprehensive understanding of the compound's characteristics and a proactive plan for its entire lifecycle in the laboratory.
Part 1: Hazard Assessment & Essential Safety Protocols
Understanding the "why" behind safety protocols is paramount. 2-Bromo-N-butyl-4-nitroaniline, like its structural analogs, presents multiple hazards. The presence of a nitro group, a bromine atom, and an aniline core creates a molecule that is toxicologically active.
Based on data from analogous compounds, the primary hazards are categorized as follows:
Hazard Classification
Description
Rationale & Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
This compound can be readily absorbed through multiple routes. All handling must be performed in a manner that prevents any direct contact, ingestion, or aerosol inhalation.
Skin & Eye Irritation
Causes skin irritation and serious eye irritation.[4][5]
Direct contact can lead to chemical burns and significant eye damage. The use of appropriate personal protective equipment is non-negotiable.
Aquatic Toxicity
Potentially harmful to aquatic life with long-lasting effects.[2][3]
Improper disposal that allows the compound to enter waterways can cause significant environmental damage. Sewer disposal is strictly prohibited.[6][7]
Self-Validating Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a critical control system. Each component is chosen to mitigate a specific, identified risk.
Provides a barrier against skin contact.[1] Double-gloving offers protection in case the outer glove is compromised. Always consult the manufacturer's compatibility chart for breakthrough times.
Eye & Face Protection
Chemical safety goggles and a face shield.
Goggles provide a seal against splashes and dust.[4][8] A face shield is required when there is a significant risk of splashing.
Body Protection
A fully-buttoned laboratory coat.
Protects against incidental skin contact and contamination of personal clothing.[7]
Respiratory Protection
Required when dusts are generated or handling outside of a fume hood.[6]
All handling of the solid compound should occur within a certified chemical fume hood to control dust and vapors.[3]
Part 2: The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of 2-Bromo-N-butyl-4-nitroaniline is a multi-step process that requires careful segregation, secure containment, and adherence to regulatory frameworks.
Step 1: Waste Characterization and Segregation
This compound must be treated as hazardous waste . Due to its chemical structure, it falls into the category of halogenated organic waste .[9] This classification is critical because mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[10][11]
The logic for this classification stems from regulations governing similar substances. For example, p-Nitroaniline is assigned the EPA Hazardous Waste Number P077.[12] Given the similar toxicological profile and the addition of a halogen, treating 2-Bromo-N-butyl-4-nitroaniline with the same high level of caution is the only responsible course of action.
Caption: Small Spill Response Workflow.
For large spills, or any spill you are not trained or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.
By integrating these principles of hazard assessment, rigorous segregation, and professional disposal into your standard laboratory operations, you build a system of safety and responsibility that protects you, your colleagues, and the scientific community at large.
References
CPAchem Ltd. (2026, March 10). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
Washington State University. Halogenated Solvents Safety Information. Retrieved from [Link]
University of California, San Diego. Hazardous Waste Disposal Chart. Retrieved from [Link]
West Liberty University. Safety Data Sheet: p-Nitroaniline. Retrieved from [Link]
Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
SIELC Technologies. (2018, February 16). 2-Bromo-4-nitroaniline. Retrieved from [Link]
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]
Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 309-314.
National Center for Biotechnology Information. PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]
U.S. Environmental Protection Agency. (1988, August 19). Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 53(161), 31808.
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
Personal protective equipment for handling 2-Bromo-N-butyl-4-nitroaniline
As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements for complex building blocks like 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1) . While it is an invaluable int...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements for complex building blocks like 2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1) . While it is an invaluable intermediate for synthesizing complex heterocycles and kinase inhibitors, its specific structural motifs—a nitroaromatic core combined with a lipophilic alkyl chain and a halogen—demand a rigorous, mechanistic approach to personal protective equipment (PPE) and operational logistics.
This guide is designed to move beyond basic safety data sheets, providing you with the causality behind the safety protocols and field-proven workflows to ensure absolute operational integrity.
Part 1: Mechanistic Toxicology & Risk Assessment
To design an effective PPE strategy, we must first understand the molecular behavior of the compound and why it poses a threat.
The Lipophilicity Factor (Dermal Penetration): The parent compound, 4-nitroaniline, is already notorious for rapid skin absorption. However, the addition of the N-butyl chain and the bromine atom in 2-Bromo-N-butyl-4-nitroaniline significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity exponentially increases its ability to permeate the lipid bilayer of human skin and diffuse through standard, thin-gauge laboratory gloves [1].
Methemoglobinemia (Systemic Toxicity): Once absorbed systemically (via dermal contact or dust inhalation), nitroaromatics act as potent oxidizing agents in the bloodstream. They oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, creating methemoglobin. Methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis (blue discoloration of the skin), dizziness, and potentially fatal respiratory distress[2, 3].
Sensitization and Irritation: The compound carries specific GHS hazard codes for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1].
Part 2: Quantitative Hazard & PPE Specification Matrix
Standard latex or thin nitrile gloves are insufficient for this chemical. Below is the quantitative breakdown of the required PPE, engineered specifically to counteract the compound's physicochemical properties.
Hazard Metric
GHS Code
PPE Specification
Mechanistic Rationale
Skin Absorption
H315
8-mil Nitrile (Double-gloved)
The lipophilic N-butyl group accelerates lipid bilayer penetration. Double-gloving provides a sacrificial outer layer that can be stripped if contaminated.
Eye Irritation
H319
Indirect-vent Chemical Goggles
Prevents fine, aerosolized crystalline dust from bypassing the gaps present in standard safety glasses.
Respiratory Toxicity
H335
P100 Particulate Respirator
Traps <0.3 µm particles. Mandatory if weighing outside a Class II fume hood to prevent alveolar absorption and subsequent methemoglobinemia.
Body Contamination
N/A
Tyvek Sleeves / Dedicated Coat
Prevents micro-dust from settling on forearms or street clothes, which causes delayed, prolonged dermal exposure.
Part 3: Logical Hazard Mitigation Workflow
Logical relationship between 2-Bromo-N-butyl-4-nitroaniline hazards and required PPE mitigations.
Part 4: Operational Protocol: Safe Weighing and Transfer
Every protocol must be a self-validating system. Do not rely on assumptions; verify your engineering controls before opening the reagent bottle.
Objective: Transfer a precise mass of 2-Bromo-N-butyl-4-nitroaniline without generating airborne particulates or contaminating the exterior of the reaction vessel.
Step 1: Environmental Validation
Verify the Class II fume hood is operational with a face velocity of 100–120 fpm.
Self-Validation Check: Tape a 2-inch strip of tissue paper to the bottom of the sash; it must pull steadily inward without erratic fluttering.
Step 2: PPE Verification
Don your base layer of nitrile gloves. Inspect the outer 8-mil nitrile gloves for micro-tears by inflating them slightly with trapped air before donning.
Step 3: Static Mitigation (Critical Step)
Nitroaromatic powders are highly prone to static cling, which causes erratic balance readings and dangerous aerosolization. Wipe the exterior of the chemical bottle and the balance draft shield with a static-dissipative cloth before opening.
Step 4: The Transfer
Use a grounded, anti-static micro-spatula.
Pro-Tip: Whenever the stoichiometry allows, transfer the dry powder directly into a pre-tared vial that already contains a small volume of your reaction solvent (e.g., DMF or DCM). This immediately dissolves the compound, instantly neutralizing the dust generation risk.
Step 5: Immediate Decontamination
Seal the vial before removing it from the balance area.
Wipe the spatula and balance pan with an isopropanol-soaked wipe. Dispose of the wipe immediately in the solid hazardous waste container.
Part 5: Spill Response & Disposal Plan
In the event of a localized spill (e.g., 5g dropped on the fume hood floor), immediate and calculated action is required to prevent systemic exposure.
Containment: Immediately lower the fume hood sash to maximize face velocity and contain aerosolized dust. Do not attempt to clean the spill without verifying your P100 respirator and goggles are secure.
Suppression (No Dry Sweeping): Never sweep the dry powder, as this forces the chemical into the air. Cover the spill with a damp absorbent (vermiculite or sand moistened with water or a low-volatility solvent) to agglomerate the dust.
Collection: Use a non-sparking plastic scoop to transfer the agglomerated mass into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
Chemical Decontamination: Nitroanilines leave persistent, highly toxic residues. Wash the surface first with a solvent the compound is highly soluble in (e.g., acetone or ethyl acetate) using heavy-duty wipes. Follow this with a secondary wash using an aqueous laboratory detergent to remove the residual solvent film.
Disposal Routing: Label the waste explicitly as "Halogenated Nitroaromatic Solid Waste." Crucial Warning: Never co-mingle this waste with strong reducing agents (e.g., sodium borohydride or lithium aluminum hydride), as nitro groups can undergo rapid, highly exothermic reduction reactions leading to container rupture.
References
Title : 1988 OSHA PEL Project - p-Nitroaniline | Source : Centers for Disease Control and Prevention (CDC) / NIOSH | URL : [Link] [2]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.